Technical Documentation Center

3-methyl-1-propyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-1-propyl-1H-pyrazole
  • CAS: 32493-02-0

Core Science & Biosynthesis

Foundational

Advanced Safety Data Sheet (SDS) & Application Whitepaper: 3-Methyl-1-propyl-1H-pyrazole

Subtitle: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an integrated component of experimental design. 3-Methyl-1-propyl-1H-pyrazole (CAS: 32493-02-0) is a highly versatile, privileged scaffold utilized extensively in drug discovery—ranging from the synthesis of non-steroidal mineralocorticoid receptor antagonists[1] to the development of novel telomerase (TcTERT) inhibitors[2].

However, the same physicochemical properties that make it an excellent pharmacophore (e.g., the electron-rich pyrazole nitrogen and lipophilic N-propyl chain) also dictate its hazard profile. This whitepaper synthesizes regulatory Safety Data Sheet (SDS) information with field-proven handling protocols, ensuring both scientific integrity and laboratory safety through self-validating systems.

Section 1: Physicochemical Profiling & Mechanistic Implications

Understanding the molecule's physical properties is the first step in predicting its behavior in both biological assays and safety incidents. The N-propyl substitution significantly increases the lipophilicity of the pyrazole core. While this enhances cell membrane permeability for intracellular targets, it simultaneously increases the risk of rapid dermal absorption during accidental exposure.

Table 1: Core Physicochemical Identifiers
PropertyValueMechanistic Implication in Drug Design & Safety
Chemical Name 3-Methyl-1-propyl-1H-pyrazoleBase scaffold for derivatization (e.g., 4-carboxamides)[2].
CAS Number 32493-02-0Primary regulatory identifier for inventory tracking[3].
Molecular Formula C₇H₁₂N₂High nitrogen content dictates toxic combustion products (NOx).
Molecular Weight 124.18 g/mol Low MW facilitates rapid vapor dispersion, requiring strict ventilation.
H-Bond Acceptors 2Crucial for target binding (e.g., TcTERT active site) but increases mucosal affinity.

Section 2: Hazard Identification & Causality (GHS Classification)

Standard SDS documents list hazards without explaining the why. Based on structural analogs and derivative data (such as ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate)[4], the base pyrazole exhibits specific acute toxicities. The basicity of the unsubstituted pyrazole nitrogen (pKa ~2.5) can interact directly with mucosal membranes, leading to localized inflammation and protein denaturation.

Table 2: GHS Hazard Statements & Causality
GHS CodeHazard StatementCategoryCausality & Toxicological Mechanism
H302 Harmful if swallowedAcute Tox. 4Rapid GI absorption due to optimal logP; disrupts cellular respiration[4].
H315 Causes skin irritationSkin Irrit. 2Lipophilic N-propyl chain disrupts the stratum corneum lipid bilayer[4].
H319 Causes serious eye irritationEye Irrit. 2ANitrogen lone-pair basicity causes rapid protein denaturation in corneal tissue[4].
H335 May cause respiratory irritationSTOT SE 3Volatility of the low-MW liquid leads to vapor inhalation and alveolar irritation[4].

Section 3: Self-Validating Exposure Control & Handling Protocols

Trustworthiness in laboratory execution requires protocols that validate themselves in real-time. Do not rely on passive compliance; use active verification when handling 3-methyl-1-propyl-1H-pyrazole.

Protocol 1: Safe Reagent Preparation & Solvation
  • Fume Hood Verification : Before opening the reagent bottle, verify the fume hood face velocity is >100 fpm.

    • Self-Validation Check: Tape a small Kimwipe strip to the bottom of the sash; it must pull inward at a steady 45-degree angle. If it flutters erratically, turbulence is compromising containment.

  • PPE Selection : Don a standard lab coat, splash goggles, and nitrile gloves (minimum 0.11 mm thickness).

    • Self-Validation Check: Perform a tactile inflation test on the gloves prior to donning. Pyrazoles dissolved in organic solvents can rapidly permeate compromised elastomers; a pressure-tight glove ensures zero micro-tears.

  • Solvation : Dissolve the required mass of 3-methyl-1-propyl-1H-pyrazole in anhydrous DMSO to create a 10 mM stock.

    • Self-Validation Check: Inspect the solution against a dark background. Complete dissolution is confirmed by the absence of particulate scattering. Turbidity indicates water contamination or incomplete solvation, which will skew downstream assay reproducibility.

HazardMitigation A Compound Receipt CAS: 32493-02-0 B GHS Hazard Assessment (H302, H315, H319, H335) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D PPE Selection (Nitrile Gloves, Goggles) B->D E Synthesis / Assay Prep (DMSO Solvation) C->E D->E F Self-Validation Check: Visual Clarity & Seal Integrity E->F

Logical workflow for hazard mitigation and self-validating exposure control during pyrazole handling.

Section 4: Application in Drug Discovery - Telomerase Inhibition Screening

Beyond its safety profile, 3-methyl-1-propyl-1H-pyrazole is a critical building block. Its derivatives (e.g., 3-methyl-1-propyl-1H-pyrazole-4-carboxamide) have been identified as potent hits in High-Throughput Screening (HTS) for telomerase inhibitors[2]. The following is a self-validating workflow for the Fluorescence Assay for Polymerase Activity (FAPA) utilizing this compound class.

Protocol 2: FAPA Telomerase Assay Workflow
  • Substrate Annealing : Anneal a 5′-FAM-labeled 13-mer telomeric DNA primer to the hybrid RNA template at 10 μM in nuclease-free water. Heat to 90 °C for 2 min using a thermal cycler, then cool to 4 °C[2].

    • Self-Validation Check: Run a 1 μL aliquot on a native polyacrylamide gel; a single shifted band confirms 100% hybridization efficiency without secondary structures.

  • Enzyme Incubation : Mix 2 μM of the hybridized primer/template with 500 nM recombinant TcTERT and the pyrazole-based inhibitor in the reaction buffer[2].

  • Fluorescence Readout : Add BBT-dGTP and alkaline phosphatase.

    • Causality: TcTERT incorporates the BBT-dGTP into the sequence, and alkaline phosphatase cleaves the phosphates, releasing the active fluorophore[2].

  • Anisotropy Measurement : Measure fluorescence anisotropy.

    • Self-Validation Check: Ensure the DMSO control wells yield a consistent baseline anisotropy. A significant drop in anisotropy in the pyrazole-treated wells confirms direct enzymatic inhibition rather than non-specific assay interference or compound autofluorescence.

FAPA_Assay N1 Synthesize Pyrazole Derivative (e.g., 4-carboxamide) N3 Incubate with TcTERT Enzyme & BBT-dGTP Substrate N1->N3 N2 Anneal 13-mer Telomeric DNA with RNA Template N2->N3 N4 Alkaline Phosphatase Cleavage (Release of Fluorophore) N3->N4 N5 Measure Fluorescence Anisotropy (Hit Identification) N4->N5

Fluorescence Assay for Polymerase Activity (FAPA) workflow utilizing pyrazole-based inhibitors.

Section 5: Environmental Fate & Disposal

Pyrazoles are highly stable heterocycles and resist rapid biodegradation. Proper end-of-life management is critical to prevent ecological toxicity.

  • Disposal : Do not flush down the sink. Collect all DMSO/pyrazole waste in a designated, halogen-free organic waste container for high-temperature incineration[4].

  • Spill Response : Contain spills with inert absorbent material (e.g., vermiculite or dry sand).

    • Causality: Using reactive absorbents (like strong oxidizers) can trigger exothermic reactions with the electron-rich pyrazole nitrogen, potentially aerosolizing the compound and exacerbating inhalation hazards.

References

  • Title: CAS 32493-02-0 3-Methyl-1-propyl-1H-pyrazole | CAS Index Source: TNJ Chem URL
  • Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology Source: ACS Publications URL
  • Title: Safety Data Sheet - AA Blocks (Ethyl 3-methyl-1-propyl-1h-pyrazole-5-carboxylate)
  • Title: 新規非ステロイド型ミネラルコルチコイド受容体拮抗薬 としての 1,4-ベンゾオキサジン-3-オン誘導体の (Synthesis of 1,4-benzoxazin-3-one derivatives as novel non-steroidal mineralocorticoid receptor antagonists)

Sources

Exploratory

Introduction: The Significance of Solubility in Pyrazole Chemistry

An In-depth Technical Guide to the Solubility of 3-Methyl-1-propyl-1H-pyrazole in Organic Solvents 3-Methyl-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-1-propyl-1H-pyrazole in Organic Solvents

3-Methyl-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development, serving as foundational scaffolds for a wide array of pharmacologically active molecules.[1][2] The solubility of such compounds in organic solvents is a critical physicochemical parameter that governs their utility in various stages of research and development, from synthesis and purification to formulation and biological screening.[3][4] Understanding the solubility profile of 3-methyl-1-propyl-1H-pyrazole is paramount for designing robust synthetic routes, developing effective purification strategies, and preparing solutions for in vitro and in vivo studies. This guide provides a comprehensive overview of the predicted solubility of 3-methyl-1-propyl-1H-pyrazole in common organic solvents, a detailed experimental protocol for its determination, and an analysis of the key factors influencing its solubility.

While specific, publicly available quantitative solubility data for 3-methyl-1-propyl-1H-pyrazole is limited, this guide will leverage established principles of physical organic chemistry and data from structurally related pyrazole derivatives to provide a robust predictive framework and a practical approach for experimental determination.

Predicted Solubility Profile of 3-Methyl-1-propyl-1H-pyrazole

The molecular structure of 3-methyl-1-propyl-1H-pyrazole, which features a polar pyrazole ring and non-polar alkyl substituents (methyl and propyl groups), suggests a nuanced solubility profile. The pyrazole ring itself, with its two nitrogen atoms, can participate in hydrogen bonding, particularly as a hydrogen bond acceptor.[3][5] However, the presence of the N-propyl group prevents it from acting as a hydrogen bond donor, a characteristic that would have enhanced its solubility in protic solvents. The overall polarity of the molecule is a balance between the polar heterocyclic core and the non-polar alkyl chains.

Based on the general solubility trends of pyrazole derivatives, the following predictions can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the pyrazole ring.[6][7]

  • Good to Moderate Solubility: Anticipated in polar protic solvents like alcohols (e.g., methanol, ethanol) and in other polar aprotic solvents such as acetone and acetonitrile.[6][7] Pyrazole and its derivatives are often soluble in these common laboratory solvents.[8]

  • Moderate Solubility: Likely in solvents of intermediate polarity like dichloromethane (CH2Cl2) and ethyl acetate.[6]

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The non-polar nature of these solvents is not conducive to solvating the polar pyrazole core.[4][6]

These predictions are summarized in the table below for clarity.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to GoodThese solvents can effectively solvate the polar pyrazole ring through dipole-dipole interactions.[6]
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateCapable of hydrogen bonding with the nitrogen atoms of the pyrazole ring, though the N-propyl group limits the extent of these interactions.[7][9]
Intermediate Polarity Dichloromethane, Ethyl AcetateModerateCan offer a balance of interactions with both the polar and non-polar regions of the molecule.[6]
Non-Polar Hexane, Toluene, CyclohexaneLow to NegligibleLack of favorable interactions with the polar pyrazole core leads to poor solvation.[5][6]

Factors Influencing Solubility

The solubility of 3-methyl-1-propyl-1H-pyrazole is not static and can be influenced by several factors:

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[9]

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[10][11] Polar solvents are better at dissolving polar solutes, and non-polar solvents are more effective for non-polar solutes. The varied polarity of organic solvents will lead to a range of solubilities for 3-methyl-1-propyl-1H-pyrazole.

  • Molecular Structure of the Solute: The presence of the methyl and propyl groups on the pyrazole ring of the target molecule increases its lipophilicity compared to the parent pyrazole, which will influence its solubility profile.[12] Generally, larger alkyl substituents decrease solubility in polar solvents and increase it in non-polar solvents.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[1] This method measures the thermodynamic solubility, which is the concentration of a saturated solution at equilibrium.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-methyl-1-propyl-1H-pyrazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • To each vial, add a known volume or mass of a specific organic solvent (e.g., methanol, acetonitrile, hexane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature environment, such as an orbital shaker or a rotating wheel in a temperature-controlled incubator.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid above the solid).

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved 3-methyl-1-propyl-1H-pyrazole using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess 3-methyl-1-propyl-1H-pyrazole to vials prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Incubate sample1 Settle undissolved solid equil1->sample1 Allow to settle sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute filtered sample sample3->quant1 Prepare for analysis quant2 Analyze by HPLC or GC quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate original concentration quant3->calc1 Use concentration data calc2 Express solubility (g/L, mg/mL, mol/L) calc1->calc2

Caption: Workflow for Determining Solubility via the Isothermal Shake-Flask Method.

Troubleshooting and Considerations

  • Incomplete Dissolution: If the compound does not appear to dissolve even in seemingly appropriate solvents, consider gentle heating.[6] However, be mindful of the compound's thermal stability.

  • Co-solvent Systems: For applications requiring solubility in a solvent where it is poor, a co-solvent system can be employed.[6] For instance, adding a small amount of a "good" solvent like DMSO to a "poor" solvent can significantly enhance solubility.

  • pH Adjustment: While less relevant for many organic solvents, in aqueous or protic organic solvent systems, the pH can influence the solubility of compounds with acidic or basic functional groups.[6] Pyrazoles are weakly basic and their solubility can be affected by pH.[5]

Conclusion

References

  • ACS Publications. Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Scribd. Solubility Testing of Organic Compounds | PDF. Available from: [Link]

  • ChemBK. Pyrazole. Available from: [Link]

  • NextSDS. 3-METHYL-1-PROPYL-1H-PYRAZOLE — Chemical Substance Information. Available from: [Link]

  • ijarsct. Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Available from: [Link]

  • Quora. How can you determine the solubility of organic compounds?. Available from: [Link]

  • ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Available from: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • ACS Publications. Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Available from: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available from: [Link]

  • NextSDS. (3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)-METHYLAMINE — Chemical Substance Information. Available from: [Link]

  • AIP Publishing. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Available from: [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available from: [Link]

  • Research and Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Available from: [Link]

  • PubChem. 3-propyl-1H-pyrazole. Available from: [Link]

  • OMICS International. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • JMPAS. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available from: [Link]

Sources

Foundational

Crystallographic Profiling of 3-Methyl-1-Propyl-1H-Pyrazole: Structural Dynamics and Pharmacophore Mapping

Executive Overview The 1H-pyrazole heterocycle is a foundational scaffold in modern medicinal chemistry. Specifically, the 3-methyl-1-propyl-1H-pyrazole motif represents a highly optimized structural unit designed to bal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 1H-pyrazole heterocycle is a foundational scaffold in modern medicinal chemistry. Specifically, the 3-methyl-1-propyl-1H-pyrazole motif represents a highly optimized structural unit designed to balance steric bulk, lipophilicity, and electronic properties. By strategically positioning a rigid methyl group and a flexible propyl chain on the aromatic core, drug developers can precisely modulate protein-protein interactions and enzyme inhibition.

This technical guide provides an in-depth analysis of the crystallographic geometry of the 3-methyl-1-propyl-1H-pyrazole scaffold, explains the causality behind its target engagement mechanisms, and outlines a self-validating experimental protocol for resolving its X-ray crystal structure.

Quantitative Crystallographic Geometry

Understanding the spatial boundaries of a pharmacophore requires sub-angstrom precision. Based on single-crystal X-ray diffraction studies of analogous alkyl-substituted pyrazoles—such as1 and 2—the pyrazole core maintains a strictly planar geometry.

The sp² hybridized nitrogen atoms (N1 and N2) exhibit bond lengths characteristic of a delocalized π-system. The 3-methyl group resides entirely within the plane of the heterocyclic ring, whereas the 1-propyl chain introduces significant conformational flexibility. At room temperature, the 1-propyl group often displays rotational disorder, but at its lowest energy state, it projects perpendicular to the ring system to minimize steric clashing.

Table 1: Key Crystallographic Parameters
Structural ParameterAtom LineageTypical ValueFunctional Significance
C=N Bond Length N1 - N21.35 - 1.37 ÅMaintains core aromaticity and electron delocalization.
C-N Bond Length N1 - C(Propyl)1.45 - 1.47 ÅAnchors the flexible lipophilic chain to the rigid core.
C-C Bond Length C3 - C(Methyl)1.48 - 1.50 ÅDefines the steric boundary of the 3-position.
Ring Internal Angle C5 - N1 - N2111.5° - 112.5°Dictates the planar geometry of the heterocycle.
Torsion Angle C5 - N1 - Cα - Cβ85.0° - 95.0°Orients the propyl chain relative to the pyrazole plane.
Crystal System Unit CellMonoclinic (P21/c)Common packing arrangement driven by C-H...N interactions.

Pharmacophore Dynamics & Target Engagement

The specific combination of a 3-methyl and a 1-propyl group is not arbitrary; it is a deliberate structural tuning mechanism.

  • Steric Boundary & Conformation: The 3-methyl group acts as a steric anchor. In complex derivatives, such as non-steroidal 3, this methyl group restricts the rotational freedom of adjacent functional groups, locking the molecule into the bioactive conformation required for receptor binding.

  • Hydrophobic Pocket Occupation: The 1-propyl chain is highly lipophilic. Its flexibility allows it to act as a hydrophobic probe, extending into deep, non-polar sub-pockets of target proteins. This displaces high-energy water molecules, driving the binding event through a favorable increase in entropy.

  • Hydrogen Bonding: The unsubstituted N2 atom of the pyrazole ring retains its lone pair, functioning as a potent hydrogen bond acceptor. In 4, this N2 atom forms critical interactions with the backbone amides of the enzyme's active site.

Pathway Core 3-Methyl-1-Propyl-1H-Pyrazole Sub1 3-Methyl Group Core->Sub1 Sub2 1-Propyl Group Core->Sub2 Sub3 Pyrazole Ring Core->Sub3 Mech1 Steric Boundary Definition & Electron Donation Sub1->Mech1 Mech2 Hydrophobic Pocket Occupation Sub2->Mech2 Mech3 Dipole Interactions & H-Bond Acceptor (N2) Sub3->Mech3 Target Target Engagement (e.g., MR, Telomerase) Mech1->Target Mech2->Target Mech3->Target

Pharmacophore mapping of the 3-methyl-1-propyl-1H-pyrazole scaffold.

Self-Validating Protocol for X-Ray Diffraction

To accurately map the electron density of 3-methyl-1-propyl-1H-pyrazole derivatives, rigorous crystallographic methodologies must be employed. The following protocol is designed as a self-validating system to ensure high-resolution data acquisition.

Phase 1: Nucleation & Crystal Growth
  • Action: Dissolve the synthesized pyrazole derivative (>99% purity) in a binary solvent system (e.g., Dichloromethane/Hexane at a 1:3 ratio). Allow for slow evaporation at 298 K.

  • Causality: The pyrazole core is moderately polar, while the alkyl chains are highly lipophilic. A single solvent often causes rapid, disordered precipitation. The binary system allows for controlled supersaturation, giving the flexible 1-propyl chain time to adopt its lowest-energy conformation and pack efficiently via van der Waals forces.

  • Self-Validation: Inspect the vial under polarized light microscopy. The presence of sharp birefringence confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate.

Phase 2: Cryocooling & Data Collection
  • Action: Mount a single crystal (approx. 0.3 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Irradiate with Mo Kα radiation (λ = 0.71073 Å).

  • Causality: The 1-propyl group is highly flexible and prone to rotational disorder at room temperature, which smears electron density and artificially inflates atomic displacement parameters (B-factors). Cryocooling to 100 K "freezes" the alkyl chain, drastically improving high-angle diffraction intensity and structural resolution.

  • Self-Validation: Analyze the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution (θ > 25°) indicate a high-quality, untwinned crystal suitable for full data collection.

Phase 3: Structural Refinement & Validation
  • Action: Process data using integration software (e.g., APEX/SAINT), apply multi-scan absorption corrections (SADABS), and solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: Absorption corrections are mandatory because the crystal's irregular shape causes variable X-ray attenuation depending on the orientation. Full-matrix refinement ensures that the interdependent positional and thermal parameters of the atoms converge to a global minimum.

  • Self-Validation: The protocol is considered successful if the final discrepancy index (R1) is < 0.05, the weighted R-factor (wR2) is < 0.15, and the Goodness of Fit (S) approaches 1.0. The residual electron density map must show no peaks > 0.5 e/ų.

G Syn Synthesis & Purification (>99% Purity) Cryst Crystallization (Binary Solvent, Slow Evap) Syn->Cryst Reduces impurities Mount Crystal Mounting (Cryocooling to 100K) Cryst->Mount Selects single crystal Diff X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mount->Diff Minimizes thermal motion Refine Data Refinement (SHELXL, Full-Matrix) Diff->Refine Solves phase problem Val Structural Validation (CCDC Deposition) Refine->Val Anisotropic modeling

Workflow for the crystallographic resolution of pyrazole derivatives.

References

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.[4]

  • 新規非ステロイド型ミネラルコルチコイド受容体拮抗薬としての 1,4-ベンゾオキサジン-3-オン誘導体の合成. NII.[3]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate / Acta Cryst.[1]

  • Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Der Pharma Chemica.[2]

Sources

Exploratory

The Pharmacological Architecture of 3-Methyl-1-propyl-1H-pyrazole: In Vitro Mechanisms, Target Kinetics, and Assay Validation

Introduction The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, renowned for its profound ability to modulate diverse intracellular signaling pathways[1]. Specifically, the compound 3-methyl-1-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, renowned for its profound ability to modulate diverse intracellular signaling pathways[1]. Specifically, the compound 3-methyl-1-propyl-1H-pyrazole and its functionalized derivatives (such as 4-bromomethyl or 4-carbaldehyde analogs) serve as critical synthetic precursors in the development of highly potent, target-specific in vitro modulators[2]. Rather than acting as a standalone therapeutic, this core structure is a versatile pharmacophore whose derivatives exhibit potent mechanisms of action against metabolic, oncological, and cardiovascular targets[3].

This technical guide elucidates the structural rationale, primary enzymatic mechanisms, and rigorously validated in vitro protocols associated with this pharmacophore, focusing heavily on its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Structural Dynamics and Pharmacophore Rationale

The intrinsic bioactivity of 3-methyl-1-propyl-1H-pyrazole derivatives stems from the precise spatial arrangement of its substituents, which dictate target engagement at the molecular level:

  • The Pyrazole Core: The nitrogen atoms (N1 and N2) act as versatile hydrogen bond acceptors and donors. This facilitates robust electrostatic interactions with polar amino acid residues within target enzyme active sites[4].

  • 1-Propyl Substitution: The lipophilic propyl chain at the N1 position is critical for anchoring the molecule into deep hydrophobic pockets of target proteins. This lipophilicity enhances the binding affinity and prolongs the target residence time[5].

  • 3-Methyl Substitution: The methyl group provides essential steric bulk that restricts rotational freedom. This locks the pharmacophore into a bioactive conformation that optimizes shape complementarity with the target receptor[5].

Primary In Vitro Mechanism: 11β-HSD1 Inhibition

The most well-characterized application of the 3-methyl-1-propyl-1H-pyrazole scaffold is in the synthesis of competitive inhibitors for 11β-HSD1[6]. 11β-HSD1 is an endoplasmic reticulum-resident enzyme that catalyzes the NADPH-dependent reduction of inactive cortisone to active cortisol. The overexpression of this enzyme in adipose and hepatic tissues is a primary driver of metabolic syndrome, insulin resistance, and type 2 diabetes[7].

In vitro, pyrazole derivatives competitively bind to the catalytic domain of 11β-HSD1. The pyrazole nitrogen forms a critical hydrogen bond with the catalytic tyrosine residue (Tyr183) or the adjacent serine (Ser170) in the enzyme's active site. Simultaneously, the 1-propyl group occupies the lipophilic steroid-binding channel, effectively occluding cortisone access and halting the production of cortisol[8].

Pathway Cortisone Cortisone (Inactive Glucocorticoid) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol NADPH Reduction Receptor Glucocorticoid Receptor (Nuclear Translocation) Cortisol->Receptor Receptor Activation Metabolic Metabolic Syndrome (Insulin Resistance) Receptor->Metabolic Gene Expression Pyrazole 3-Methyl-1-propyl-1H-pyrazole Derivatives Pyrazole->Enzyme Competitive Inhibition

11β-HSD1 signaling pathway and pyrazole-mediated competitive inhibition.

Secondary Mechanisms: Telomerase and Mineralocorticoid Receptor Modulation

Beyond 11β-HSD1, the 3-methyl-1-propyl-1H-pyrazole architecture exhibits significant polypharmacological potential across other in vitro models:

  • Telomerase (TcTERT) Inhibition: Pyrazole-4-carboxamide derivatives have been identified via high-throughput fluorescence polarization assays as inhibitors of telomerase reverse transcriptase. They disrupt the primer extension process, a mechanism critical for halting cancer cell immortality[9].

  • Mineralocorticoid Receptor (MR) Antagonism: Halogenated derivatives (e.g., 4-bromo-5-(4-fluorophenyl)-3-methyl-1-propyl-1H-pyrazole) serve as precursors for non-steroidal MR antagonists. These compounds demonstrate potent in vitro binding profiles that mitigate the gene transcription pathways responsible for hypertension, without the sex-hormone-related side effects typical of steroidal drugs[10].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of various 3-methyl-1-propyl-1H-pyrazole derivatives across distinct biological targets.

Target Enzyme / ReceptorDerivative ClassAssay TypeIC50 / Activity RangeReference
11β-HSD1 (Human) Pyrazole-4-carbaldehyde derived amidesScintillation Proximity Assay0.025 μM – 0.29 μM[6]
Telomerase (TcTERT) Pyrazole-4-carboxamidesPrimer Extension / FAPAActive at 2.0 μM[9]
Mineralocorticoid Receptor 1,4-benzoxazin-3-one pyrazole hybridsReceptor Binding AssayComparable to Spironolactone[10]

Self-Validating In Vitro Protocols

To ensure rigorous, reproducible data when evaluating the mechanism of action of these compounds, the following protocol details a self-validating Scintillation Proximity Assay (SPA) for 11β-HSD1 inhibition[7].

Causality & Assay Design: The SPA format is deliberately chosen because it is a homogeneous, wash-free system. Traditional ELISAs require multiple washing steps that can disrupt the delicate equilibrium of competitive pyrazole binding, leading to artificial shifts in IC50 values. SPA preserves this equilibrium.

Step-by-Step Methodology: 11β-HSD1 SPA
  • Microsome Preparation: Stably transfect HEK-293 cells with full-length human 11β-HSD1 cDNA.

    • Causality: HEK-293 cells are utilized because they provide the necessary eukaryotic post-translational modifications (e.g., glycosylation) required for the proper folding of this endoplasmic reticulum-bound enzyme[11]. Homogenize the cell pellets and isolate the microsomal fraction via differential centrifugation.

  • Reaction Incubation: In a 96-well OptiPlate, incubate 12.5 μg of the microsomal enzyme with the pyrazole test compound (serial dilutions from 10 μM to 0.1 nM), 250 nM [3H]-cortisone (radiolabeled substrate), and 500 μM NADPH (essential cofactor) in 50 mM MES buffer (pH 6.5) with 5 mM EDTA.

  • Reaction Termination: After 60 minutes at room temperature, terminate the reaction by adding 1 mM 18β-glycyrrhetinic acid.

    • Causality: 18β-glycyrrhetinic acid is a highly potent, irreversible inhibitor of 11β-HSD. Its addition instantly quenches the enzymatic reaction, ensuring that the kinetic snapshot is perfectly preserved for quantification without background substrate conversion[7].

  • Signal Generation: Add YSi anti-rabbit IgG SPA beads coupled with an anti-cortisol antibody. The antibody specifically binds the newly synthesized [3H]-cortisol. Because the radiolabeled product is now in close physical proximity to the scintillant within the bead, it stimulates light emission. Unconverted [3H]-cortisone remains in solution and does not trigger the beads.

  • Validation & Quantification: Measure luminescence using a microplate scintillation counter.

    • Self-Validation System: The assay must include a "No Enzyme" blank to establish the background floor, and a "Vehicle Only" well to establish the maximum signal. Calculate the Z'-factor; a value >0.5 confirms the assay's robustness, ensuring that the calculated IC50 values are statistically reliable and not artifacts of assay drift.

SPA_Workflow Step1 1. Microsome Prep (HEK-293 Cells) Step2 2. Incubation (Enzyme + Substrate + Drug) Step1->Step2 Step3 3. Termination (18β-glycyrrhetinic acid) Step2->Step3 Step4 4. SPA Bead Addition (YSi anti-rabbit IgG) Step3->Step4 Step5 5. Scintillation Quantification Step4->Step5

Self-validating Scintillation Proximity Assay (SPA) workflow for 11β-HSD1.

Conclusion

The 3-methyl-1-propyl-1H-pyrazole scaffold is a master key in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazole core and the lipophilic anchoring of its alkyl substituents, researchers can synthesize highly selective in vitro modulators. Whether deployed against metabolic targets like 11β-HSD1 or oncological targets like telomerase, the rigorous application of self-validating assays ensures that the mechanistic data derived from this pharmacophore remains unassailable and translationally relevant.

References

  • Title: CN101133026B - 1-sulfonyl-piperdine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase Source: Google Patents URL
  • Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Chemical Biology URL: [Link]

  • Title: 新規非ステロイド型ミネラルコルチコイド受容体拮抗薬 としての 1,4-ベンゾオキサジン-3-オン誘導体の (1,4-benzoxazin-3-one derivatives as novel non-steroidal mineralocorticoid receptor antagonists) Source: NII (National Institute of Informatics) URL: [Link]

  • Title: US7622492B2 - Pyrazolones as inhibitors of 11β-hydroxysteroid dehydrogenase Source: Google Patents URL
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL: [Link]

  • Title: A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor Source: ResearchGate URL: [Link]

  • Title: EP 2527337 A1 - Inhibitors of 11-beta hydroxysteroid dehydrogenase type I Source: European Patent Office URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

  • Title: Design, synthesis, and pharmacological evaluation of novel PROTAC degraders targeting 11β-HSD1 Source: bioRxiv URL: [Link]

Sources

Foundational

3-Methyl-1-propyl-1H-pyrazole: Comprehensive Toxicological Profiling and Handling Protocols for Preclinical Development

Executive Summary The compound 3-methyl-1-propyl-1H-pyrazole is an alkylpyrazole derivative that serves as a critical structural motif in modern medicinal chemistry. It is frequently utilized in the synthesis of high-thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methyl-1-propyl-1H-pyrazole is an alkylpyrazole derivative that serves as a critical structural motif in modern medicinal chemistry. It is frequently utilized in the synthesis of high-throughput screening libraries, including the development of novel telomerase inhibitors and non-steroidal metabolic modulators[1]. However, the pyrazole pharmacophore carries specific toxicological liabilities—most notably, cytochrome P450 (CYP) modulation and subsequent hepatotoxicity. This whitepaper synthesizes the mechanistic toxicology, quantitative hazard metrics, and rigorous laboratory handling protocols required for the safe and effective preclinical evaluation of 3-methyl-1-propyl-1H-pyrazole.

Chemical Identity & Pharmacological Utility

Alkylpyrazoles are highly valued in drug discovery due to their ability to form robust hydrogen bonds and coordinate with metal centers in metalloenzymes.

Table 1: Physicochemical Properties & Identifiers

PropertyValue / Description
Chemical Name 3-Methyl-1-propyl-1H-pyrazole
CAS Registry Number 32493-02-0[2]
Molecular Formula C7H12N2[2]
Structural Class N-Alkylpyrazole
Primary Application Building block for telomerase inhibitors[1] and metabolic receptor antagonists.

While its utility is broad, the incorporation of the pyrazole ring necessitates rigorous toxicological screening to prevent late-stage drug attrition caused by off-target metabolic interactions.

Mechanistic Toxicology: The Alkylpyrazole Liability

As an Application Scientist evaluating pyrazole-containing compounds, it is critical to understand the causality behind their toxicity. The primary liability of 3-methyl-1-propyl-1H-pyrazole lies in its interaction with the hepatic Cytochrome P450 system.

CYP2E1/CYP2A5 Protein Stabilization and ROS Leakage

Unlike classical enzyme inducers that upregulate gene transcription, pyrazole derivatives induce CYP2E1 and CYP2A5 through post-translational protein stabilization[3]. By binding to the active site, the pyrazole molecule shields the enzyme from ubiquitin-dependent proteasomal degradation.

Crucially, CYP2E1 exhibits unusually high baseline NADPH oxidase activity. When pyrazoles artificially stabilize and accumulate CYP2E1, the enzyme "leaks" excessive amounts of Reactive Oxygen Species (ROS), specifically superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ )[3].

The Nrf2 Antioxidant Threshold

In a healthy cellular environment, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway detects this oxidative stress and upregulates antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST)[3]. Hepatotoxicity occurs when the pyrazole-induced ROS generation exceeds the Nrf2-mediated detoxification capacity, leading to severe oxidative liver injury and cellular necrosis[3].

Mechanism-Based Inactivation (MBI)

Beyond ROS generation, alkylpyrazoles can act as mechanism-based inactivators (MBI) of various CYP isoforms. MBI occurs when the compound is converted into a reactive electrophilic intermediate that irreversibly binds to the CYP enzyme, leading to enzyme destruction and sustained, complex drug-drug interactions (DDIs)[4].

G PZ 3-methyl-1-propyl-1H-pyrazole CYP CYP2E1 / CYP2A5 Induction (Protein Stabilization) PZ->CYP Induces ROS Reactive Oxygen Species (ROS) Superoxide & H2O2 CYP->ROS NADPH Oxidase Activity NRF2 Nrf2 Antioxidant Pathway (HO-1, GST, GCS) ROS->NRF2 Triggers TOX Oxidative Liver Injury (Hepatotoxicity) ROS->TOX Unchecked Stress NRF2->TOX Inhibits SURVIVAL Cellular Homeostasis (Detoxification) NRF2->SURVIVAL Scavenges ROS

Mechanistic pathway of pyrazole-induced oxidative stress and Nrf2-mediated detoxification.

Hazard Classification & Quantitative Safety Metrics

Handling 3-methyl-1-propyl-1H-pyrazole requires strict adherence to Globally Harmonized System (GHS) guidelines. Based on the toxicological profile of closely related alkylpyrazole derivatives, the compound exhibits acute oral toxicity and acts as a severe irritant[5].

Table 2: GHS Hazard Classifications & Precautionary Statements

Hazard ClassCategoryH-StatementDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed[5].
Skin Corrosion/Irritation Category 2H315Causes skin irritation[5].
Serious Eye Damage Category 2AH319Causes serious eye irritation[5].
STOT SE Category 3H335May cause respiratory irritation[5].

Laboratory Handling & Risk Mitigation Protocols

To ensure a self-validating safety system, laboratories must implement layered engineering controls and strict Personal Protective Equipment (PPE) mandates.

Engineering Controls & PPE
  • Ventilation: All manipulations of the neat compound (weighing, dissolution) must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent aerosol inhalation[5].

  • PPE Requirements: Operators must wear nitrile gloves (double-gloving recommended for concentrated stock solutions), a laboratory coat, and NIOSH-approved safety glasses with side shields[5].

Spill Management Protocol

In the event of a localized spill, execute the following causality-driven protocol:

  • Isolate: Evacuate non-essential personnel to prevent tracking the compound.

  • Suppress: Do not use water initially, as it may spread the organic compound. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to suppress aerosolization[5].

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a sealable, chemically resistant hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and plenty of water to hydrolyze and remove residual traces[5].

Experimental Methodologies for Toxicity Validation

To empirically validate the toxicological liabilities of 3-methyl-1-propyl-1H-pyrazole during drug development, the following in vitro workflows must be executed.

Workflow A Compound Prep (DMSO Stock) C Compound Dosing (0.1 - 100 µM) A->C B HepG2 Cell Culture (96-well plate) B->C D Incubation (24 - 48 hrs) C->D E CYP2E1 Activity Assay (p-Nitrocatechol) D->E F ROS Quantification (DCFDA Probe) D->F G Cell Viability (MTT Assay) D->G H Data Analysis (IC50 / Fold Induction) E->H F->H G->H

In vitro toxicological screening workflow for evaluating alkylpyrazole derivatives.

Protocol 1: Multiplexed ROS Quantification & Cytotoxicity Assay

Rationale: HepG2 cells are utilized as they retain basal CYP metabolic competence. DCFDA (2',7'-dichlorofluorescin diacetate) is used because it passively diffuses into cells and is oxidized by pyrazole-induced ROS into highly fluorescent DCF, allowing direct quantification of oxidative stress prior to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a black, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Compound Preparation: Prepare a 10 mM master stock of 3-methyl-1-propyl-1H-pyrazole in anhydrous DMSO. Perform serial dilutions in culture media to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Dosing & Incubation: Aspirate seeding media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control for ROS (e.g., 50 µM tert-butyl hydroperoxide). Incubate for 24 hours.

  • DCFDA Probe Application (ROS Measurement): Wash wells twice with PBS. Add 100 µL of 10 µM DCFDA solution (in serum-free media) to each well. Incubate in the dark for 45 minutes at 37°C.

  • Fluorescence Reading: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). The fold-increase in fluorescence relative to the vehicle control represents the pyrazole-induced ROS generation.

  • MTT Viability Assessment: Following the ROS read, wash the plate and add 100 µL of MTT reagent (0.5 mg/mL in media) to each well. Incubate for 3 hours.

  • Formazan Solubilization: Aspirate the MTT solution carefully. Add 100 µL of DMSO to solubilize the purple formazan crystals (which represent viable, metabolically active cells). Read absorbance at 570 nm to calculate the IC50​ for acute cytotoxicity.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 3-methyl-1-propyl-1H-pyrazole

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-methyl-1-propyl-1H-pyrazole, a valuable substituted pyrazole derivative. Pyrazole scaffolds are of significant interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-methyl-1-propyl-1H-pyrazole, a valuable substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology for the N-alkylation of 3-methyl-1H-pyrazole. The protocol emphasizes experimental causality, safety considerations, and methods for purification and characterization of the final product.

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, enabling the diversification of this important heterocyclic core.[5] 3-methyl-1-propyl-1H-pyrazole is a disubstituted pyrazole with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of N-alkyl pyrazoles is commonly achieved through the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with an alkyl halide.[6][7]

A critical consideration in the N-alkylation of asymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, is regioselectivity. Alkylation can potentially occur at two different nitrogen atoms, leading to the formation of regioisomers. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.[5] Steric hindrance often directs the alkylation to the less hindered nitrogen atom. This protocol is optimized to favor the formation of the desired 1-propyl-3-methyl-1H-pyrazole isomer.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-1-propyl-1H-pyrazole 3-methyl-1-propyl-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-1-propyl-1H-pyrazole 1-bromopropane, K2CO3, DMF 1-bromopropane 1-bromopropane Base Potassium Carbonate (K2CO3) Solvent Anhydrous DMF Temperature Room Temperature to 60°C Potassium Bromide Potassium Bromide (KBr) Potassium Bicarbonate Potassium Bicarbonate (KHCO3)

Caption: General reaction scheme for the N-alkylation of 3-methyl-1H-pyrazole.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
3-methyl-1H-pyrazoleC₄H₆N₂82.101.0 eq (e.g., 5.0 g)≥98%Sigma-Aldrich
1-BromopropaneC₃H₇Br122.991.2 eq≥99%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.212.0 eqAnhydrous, ≥99%Sigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09To achieve 0.5 MAnhydrousSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFisher Scientific
HexanesC₆H₁₄86.18As neededACS GradeFisher Scientific
Deionized WaterH₂O18.02As needed------
Brine (sat. NaCl)NaCl(aq)---As needed------
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranularFisher Scientific
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Silica gel (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

This protocol details the N-alkylation of 3-methyl-1H-pyrazole using 1-bromopropane as the alkylating agent and potassium carbonate as the base.

G start Start: Prepare Reaction Vessel reagents Add 3-methyl-1H-pyrazole, K2CO3, and anhydrous DMF start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert alkylating Add 1-bromopropane dropwise inert->alkylating reaction Heat and Stir Reaction Mixture (e.g., 60°C) alkylating->reaction monitoring Monitor Reaction Progress via TLC reaction->monitoring workup Aqueous Workup: Quench with Water monitoring->workup Upon Completion extraction Extract with Ethyl Acetate workup->extraction wash Wash Organic Layer with Water and Brine extraction->wash dry Dry Organic Layer over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product via Flash Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Obtain 3-methyl-1-propyl-1H-pyrazole characterize->end

Caption: Experimental workflow for the synthesis of 3-methyl-1-propyl-1H-pyrazole.

Step 1: Reaction Setup

1.1. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 eq, e.g., 5.0 g).

1.2. Add anhydrous potassium carbonate (2.0 eq).

1.3. Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-methyl-1H-pyrazole.

1.4. Fit the flask with a condenser and establish an inert atmosphere using a nitrogen or argon balloon.

Step 2: Addition of Alkylating Agent

2.1. With vigorous stirring, add 1-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

Step 3: Reaction

3.1. After the addition is complete, heat the reaction mixture to 60°C.

3.2. Allow the reaction to stir at this temperature for 12-24 hours.

3.3. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-methyl-1H-pyrazole) is consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

Step 4: Workup and Extraction

4.1. Once the reaction is complete, cool the mixture to room temperature.

4.2. Quench the reaction by carefully adding deionized water.

4.3. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

4.4. Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

4.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

5.1. Purify the crude product by flash column chromatography on silica gel.[5][8]

5.2. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The polarity of the eluent may need to be adjusted based on TLC analysis.

5.3. Collect the fractions containing the desired product (visualized by TLC with a UV lamp or potassium permanganate stain).

5.4. Combine the pure fractions and concentrate under reduced pressure to yield 3-methyl-1-propyl-1H-pyrazole as a liquid.

Characterization

The identity and purity of the synthesized 3-methyl-1-propyl-1H-pyrazole should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂) and the methyl group on the pyrazole ring (a singlet), as well as two distinct signals for the pyrazole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals corresponding to the structure of 3-methyl-1-propyl-1H-pyrazole.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₂N₂).

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves for incidental contact, butyl rubber gloves for extended contact with 1-bromopropane).[9] All manipulations should be performed in a well-ventilated chemical fume hood.

Reagent Handling:

  • 1-Bromopropane: This substance is highly flammable and a suspected health hazard that may damage fertility or the unborn child and cause damage to the nervous system through prolonged or repeated exposure.[10] Avoid inhalation of vapors and skin contact.[11][12] Keep away from open flames, sparks, and heat.[10]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with care in a fume hood.

  • Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

  • Low Yield: If the yield is low, ensure that all reagents and solvents were anhydrous, as water can interfere with the reaction. The reaction time or temperature may also need to be optimized.

  • Mixture of Regioisomers: If a significant amount of the 1-propyl-5-methyl-1H-pyrazole isomer is formed, purification by column chromatography should be carefully performed to separate the two isomers. The separation may be challenging, and alternative synthetic strategies that offer higher regioselectivity might be considered.[8]

  • Incomplete Reaction: If the reaction does not go to completion, a stronger base such as sodium hydride (NaH) could be used, although this requires more stringent anhydrous conditions and careful handling.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-methyl-1-propyl-1H-pyrazole. By following these steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in chemical research and drug development.

References

  • Journal of Chemical, Biological and Physical Sciences (JOCPR). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • Royal Society of Chemistry. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Usiena air - Unisi. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available from: [Link]

  • MDPI. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Sentry Air Systems, Inc. Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • International Labour Organization. ICSC 1332 - 1-BROMOPROPANE. Available from: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

  • PubChemLite. 3-(3-bromophenyl)-1-methyl-1h-pyrazole. Available from: [Link]

  • ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • PubChem. 1-(3-Bromopropyl)-4-methylpyrazole. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • NextSDS. 3-METHYL-1-PROPYL-1H-PYRAZOLE — Chemical Substance Information. Available from: [Link]

  • Google Patents. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • PubChem. 3-Bromo-1-methyl-1H-pyrazole. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • NextSDS. (3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)-METHYLAMINE — Chemical Substance Information. Available from: [Link]

Sources

Application

3-methyl-1-propyl-1H-pyrazole as a ligand in transition metal complexes

Application Note: 3-Methyl-1-propyl-1H-pyrazole as an Advanced N-Donor Ligand in Transition Metal Catalysis Executive Summary In the design of transition metal catalysts, the precise tuning of the primary and secondary c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methyl-1-propyl-1H-pyrazole as an Advanced N-Donor Ligand in Transition Metal Catalysis

Executive Summary

In the design of transition metal catalysts, the precise tuning of the primary and secondary coordination spheres is paramount. 3-Methyl-1-propyl-1H-pyrazole (PrMePz) represents a highly strategic asymmetric N-donor ligand. By bridging the gap between unhindered ligands (e.g., 1-methylpyrazole) and highly encumbered systems (e.g., 1-tert-butyl-3,5-dimethylpyrazole), PrMePz offers a unique balance of σ -donicity, controlled steric hindrance, and high organic solubility[1]. This application note provides a comprehensive guide to the mechanistic rationale, self-validating synthetic protocols, and catalytic applications of PrMePz in transition metal complexes.

Mechanistic Profile & Causality (Structure-Property Relationships)

The efficacy of PrMePz as a ligand is dictated by the independent roles of its substituents. Understanding this causality is critical for rational catalyst design.

  • Electronic Donicity (The N2 Site): Like most substituted pyrazoles, PrMePz coordinates primarily through the sp2-hybridized N2 atom. It acts as a strong σ -donor and a weak π -acceptor. The electron-donating nature of the alkyl groups slightly increases the basicity of the pyrazole ring, enhancing the stability constants of the resulting metal-ligand chelates[2].

  • Steric Hindrance (The 3-Methyl Group): Positioned adjacent to the N2 coordination site, the 3-methyl group introduces localized steric bulk. In catalytic cycles (such as cross-coupling or olefin polymerization), this localized crowding weakens the metal-nitrogen bond, promoting the necessary ligand dissociation step to generate a coordinatively unsaturated, active metal center[3].

  • Lipophilicity (The 1-Propyl Group): The N1-propyl chain extends into the secondary coordination sphere. Its primary function is to drastically increase the lipophilicity of the complex, ensuring complete homogeneity in non-polar organic solvents (e.g., toluene, dichloromethane)[4].

G cluster_0 Structure-Property Causality L 3-Methyl-1-propyl-1H-pyrazole (PrMePz) M Transition Metal (e.g., Pd, Ru, Cu) L->M N2 Sigma-Donation C Coordination Complex [M(PrMePz)nClx] M->C Complexation S1 3-Methyl Group: Steric Hindrance Promotes Ligand Lability C->S1 S2 1-Propyl Group: Lipophilicity Enhances Organic Solubility C->S2

Figure 1: Coordination dynamics and structure-property relationships of PrMePz.

Table 1: Physicochemical Properties of PrMePz
PropertyValueCausality / Relevance
Molecular Formula C7H12N2Determines mass balance in stoichiometric calculations.
Molecular Weight 124.18 g/mol Required for precise equivalent measurements.
Coordination Site N2 (sp2 hybridized)Primary site for σ -donation to transition metals.
Steric Profile AsymmetricInduces directional steric hindrance near the metal center.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of benchmark transition metal complexes using PrMePz. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol A: Synthesis of trans-[Pd(PrMePz)₂Cl₂] (Precatalyst for Cross-Coupling)

Palladium complexes bearing substituted pyrazoles are highly effective in C-C bond formation and polymerization[3].

  • Precursor Dissolution: Dissolve 1.0 eq of [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is chosen because it readily solubilizes both the precursor and the final complex, whereas the displaced 'cod' ligand remains inert in solution.

  • Ligand Addition: Add 2.2 eq of PrMePz dropwise via syringe.

    • Causality: A slight stoichiometric excess (0.2 eq) drives the equilibrium toward complete displacement of the labile cod ligand without complicating downstream purification.

  • Ambient Stirring: Stir the reaction mixture at 25 °C for 4 hours.

    • Causality: Room temperature is strictly maintained to prevent unwanted thermally-induced cyclometalation (C-H activation) of the pyrazole substituents.

  • Isolation: Concentrate the solution in vacuo to ~20% volume, then rapidly add cold diethyl ether.

    • Causality: The trans-[Pd(PrMePz)₂Cl₂] complex is highly insoluble in ether, causing it to crash out as a pure precipitate, while the excess ligand and displaced cod remain dissolved.

  • Self-Validation Checkpoint: Filter and dry the solid. The successful displacement of cod is visually validated by a color shift from the deep orange/red of the precursor to a pale yellow powder .

Workflow Step1 Step 1: Precursor Dissolution Dissolve PdCl2(cod) in DCM (Ensures homogeneous reaction) Step2 Step 2: Ligand Addition Add 2.2 eq PrMePz dropwise (Slight excess drives equilibrium) Step1->Step2 Step3 Step 3: Ambient Stirring Stir at 25°C for 4h (Prevents cyclometalation) Step2->Step3 Step4 Step 4: Precipitation Concentrate & add Et2O (Isolates pure complex) Step3->Step4 Val Self-Validation Checkpoint Color: Orange -> Pale Yellow NMR: C5-H shifts to ~7.8 ppm Step4->Val

Figure 2: Self-validating synthetic workflow for trans-[Pd(PrMePz)2Cl2].

Protocol B: Synthesis of[Ru(p-cymene)(PrMePz)Cl₂]

Ruthenium arene complexes utilizing N-donor ligands are potent catalysts for transfer hydrogenation.

  • Dimer Cleavage: Suspend 1.0 eq of the[Ru(p-cymene)Cl₂]₂ dimer in anhydrous methanol.

  • Ligand Addition: Add 2.1 eq of PrMePz.

  • Thermal Activation: Stir at 50 °C for 6 hours.

    • Causality: Unlike the Pd synthesis, heat is required here to provide the activation energy necessary to cleave the robust chloride bridges of the ruthenium dimer.

  • Self-Validation Checkpoint: The heterogeneous suspension will gradually transform into a clear, deep-orange solution , visually confirming the breakdown of the insoluble dimer into the soluble monomeric complex.

Quantitative Validation Data (NMR Diagnostics)

To definitively prove coordination, ¹H NMR spectroscopy must be employed. The electropositive nature of the metal center pulls electron density away from the pyrazole ring, resulting in predictable downfield shifts.

Table 2: Diagnostic ¹H NMR Self-Validation Checkpoints (CDCl₃, 400 MHz)
Proton AssignmentFree Ligand (ppm)Coordinated Ligand (Pd Complex) (ppm)Diagnostic Significance
Pyrazole C5-H ~7.30 (d)~7.85 (d)Strong downfield shift confirms N2 metal coordination via deshielding.
Pyrazole C4-H ~6.05 (d)~6.20 (d)Minor shift; confirms the aromatic ring integrity is maintained.
N-CH₂ (Propyl) ~3.95 (t)~4.25 (t)Downfield shift confirms spatial proximity to the electropositive metal center.
C3-CH₃ (Methyl) ~2.25 (s)~2.40 (s)Confirms the 3-methyl group is intact and experiencing mild steric crowding.

Applications in Advanced Catalysis & Therapeutics

The unique structural geometry of PrMePz complexes translates to exceptional performance across multiple disciplines:

  • Homogeneous Catalysis: Substituted pyrazole palladium complexes have been extensively documented for their high efficiency in ethylene polymerization and Suzuki-Miyaura cross-coupling. The steric bulk of the 3-methyl group facilitates the rapid generation of the active Pd(0) species[3].

  • Complex Molecular Architectures: The 1-propyl group's enhancement of solubility allows these catalysts to operate efficiently in the synthesis of complex pharmaceutical intermediates and agrochemicals[1].

  • Metallotherapeutics: Beyond catalysis, pyrazole-based transition metal complexes (particularly with Copper and Zinc) are currently being investigated for their potent biological activities. For example, 1-propylpyrazole derivatives coordinated to metal centers have shown significant promise as targeted anticancer agents by disrupting cellular metal metabolism[5],[6].

References

  • Scholars Research Library - Formation Constants of Lanthanide Metal Ions Chelates With Some Substituted Pyrazoles in Different Solvent Composition. Retrieved from: [Link]

  • UWCScholar - Synthesis of substituted pyrazole palladium complexes for ethylene polymerization. Retrieved from:[Link]

  • European Patent Office - Patent 4406939: CALIX[4]ARENES WITH HIGH ANTICANCER ACTIVITY (Copper-Pyrazole Complexes). Retrieved from:[Link]

  • ACS Sustainable Chemistry & Engineering - Protic Pyrazolium Ionic Liquids: An Efficient Catalyst for Conversion of CO2. Retrieved from:[Link]

  • Cardiff University (ORCA) - Novel Bis(Pyrazol-3-yl) Ligands: Their Synthesis and Coordination Chemistry. Retrieved from: [Link]

Sources

Method

using 3-methyl-1-propyl-1H-pyrazole in organometallic catalysis

An Application Note and Protocol for the Use of 3-methyl-1-propyl-1H-pyrazole in Organometallic Catalysis Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of 3-methyl-1-propyl-1H-pyrazole in Organometallic Catalysis

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-methyl-1-propyl-1H-pyrazole as a ligand in organometallic catalysis. This document details the synthesis of the ligand, its proposed use in a representative palladium-catalyzed cross-coupling reaction, and the scientific principles underpinning its function.

Introduction: The Versatility of N-Alkylated Pyrazole Ligands

Pyrazole-based ligands have emerged as a significant class of N-donors in organometallic chemistry and catalysis.[1][2] Their utility stems from the ease with which their steric and electronic properties can be modulated by varying substituents on the pyrazole ring.[3] This fine-tuning allows for the optimization of metal-ligand interactions, which in turn enhances catalytic efficiency and selectivity in a variety of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions.[1] The nitrogen atoms of the pyrazole ring donate electron density to the metal center, which is crucial for its reactivity in catalytic cycles.[2]

The N1-substituent on the pyrazole ring, in this case, a propyl group, plays a crucial role in defining the ligand's characteristics. N-alkylation can improve the solubility of the resulting metal complexes in organic solvents, a critical factor for homogeneous catalysis.[4] The steric bulk of the N-alkyl group can also influence the coordination geometry around the metal center, which can impact the stability of the catalytic species and the selectivity of the reaction.

While direct catalytic applications of 3-methyl-1-propyl-1H-pyrazole are not extensively documented in peer-reviewed literature, its structural motifs are analogous to other N-alkylated pyrazoles that have shown efficacy in various catalytic systems. This application note, therefore, presents a representative protocol for its use in the well-established Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis.[2]

Synthesis of 3-methyl-1-propyl-1H-pyrazole

The synthesis of N-alkyl pyrazoles is typically achieved through the N-alkylation of a pyrazole precursor under basic conditions, followed by the addition of an alkyl halide.[5] The following protocol outlines a general and plausible method for the synthesis of 3-methyl-1-propyl-1H-pyrazole.

Protocol 1: Synthesis of 3-methyl-1-propyl-1H-pyrazole

Materials:

  • 3-methyl-1H-pyrazole

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Deprotonation: To this suspension, add a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrazolide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 3-methyl-1-propyl-1H-pyrazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

G cluster_synthesis Synthesis of 3-methyl-1-propyl-1H-pyrazole start 3-methyl-1H-pyrazole + NaH in THF deprotonation Deprotonation (Formation of Sodium Pyrazolide) start->deprotonation alkylation Alkylation with 1-Bromopropane deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product 3-methyl-1-propyl-1H-pyrazole purification->product

Caption: Workflow for the synthesis of 3-methyl-1-propyl-1H-pyrazole.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

N-alkyl pyrazole ligands have been successfully employed in palladium-catalyzed cross-coupling reactions.[2] The following protocol details a representative Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid, utilizing a pre-catalyst formed in situ from a palladium source and 3-methyl-1-propyl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-methyl-1-propyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Reaction Setup:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl Bromide1.01.0 mmol
Arylboronic Acid1.51.5 mmol
Pd(OAc)₂0.01-0.021-2 mol%
3-methyl-1-propyl-1H-pyrazole0.02-0.042-4 mol%
K₂CO₃2.02.0 mmol
Toluene-5 mL
Water-1 mL

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and 3-methyl-1-propyl-1H-pyrazole in toluene. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Assembly: To the catalyst solution, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-X-L2 Pd0->Pd_Aryl Oxidative Addition Pd_Trans Ar-Pd(II)-Ar'-L2 Pd_Aryl->Pd_Trans Transmetalation Pd_Trans->Pd0 Product Ar-Ar' Pd_Trans->Product Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights and the Role of the Ligand

The 3-methyl-1-propyl-1H-pyrazole ligand is expected to coordinate to the palladium center through one of its nitrogen atoms, forming a catalytically active species. The key steps in the Suzuki-Miyaura catalytic cycle are:

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

The 3-methyl-1-propyl-1H-pyrazole ligand influences this cycle in several ways:

  • Stability: The ligand stabilizes the palladium nanoparticles or soluble species, preventing their aggregation and deactivation.

  • Electron Donation: As an N-donor ligand, the pyrazole modulates the electron density at the palladium center, which can affect the rates of oxidative addition and reductive elimination.[1]

  • Steric Effects: The methyl and propyl groups provide a specific steric environment around the metal. This can influence the rate of reductive elimination and potentially the selectivity of the reaction with sterically hindered substrates.

Expected Performance and Data

While specific data for 3-methyl-1-propyl-1H-pyrazole is not available, the following table provides representative results for Suzuki-Miyaura cross-coupling reactions using various pyrazole-based ligands, offering a benchmark for expected performance.

Catalyst System (Pd Source + Ligand)Aryl HalideArylboronic AcidYield (%)Reference
PdCl₂(L), L = Pyridyl-supported pyrazolyl-NHCBromobenzenePhenylboronic acid98[5]
Pd(OAc)₂ + 3,5-dimethylpyrazole4-BromoanisolePhenylboronic acid95[3]
[PdCl₂(L)], L = N1-hydroxyethyl-pyridylpyrazoleChlorobenzenePhenylboronic acid85[4]

Conclusion

3-methyl-1-propyl-1H-pyrazole represents a readily accessible and structurally interesting ligand for applications in organometallic catalysis. Based on the established reactivity of related N-alkylated pyrazoles, it is a promising candidate for use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The protocols and scientific rationale provided in this application note offer a solid foundation for researchers to explore the catalytic potential of this specific pyrazole derivative and to contribute to the growing field of pyrazole-based catalysis.

References

Sources

Application

Application Note: Green Chemistry Synthesis Routes for 3-Methyl-1-propyl-1H-pyrazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 3-methyl-1-propyl-1H-pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 3-methyl-1-propyl-1H-pyrazole is a highly valued heterocyclic building block in medicinal chemistry and agrochemical development. It serves as the direct precursor to heavily functionalized active pharmaceutical ingredients (APIs), including 5-chloro-3-methyl-1-propyl-1H-pyrazole (utilized in herbicidal and anti-inflammatory research)[1] and 4-(bromomethyl)-3-methyl-1-propyl-1H-pyrazole (a potent electrophile for covalent biological targeting)[2].

Historically, the N-alkylation of asymmetric pyrazoles like 3-methylpyrazole with propyl halides required prolonged refluxing (up to 72 hours) in toxic organic solvents such as 2-butanone, yielding poor atom economy and high environmental burdens[3].

To align with modern sustainable manufacturing, this application note details a solvent-free, microwave-assisted N-alkylation utilizing Graphene Oxide (GO) nanoparticles as a green, reusable catalyst[4].

The Causality of the Green Approach
  • Graphene Oxide (GO) Nano-catalysis: GO features a high surface area decorated with oxygen-containing functional groups (hydroxyl, epoxide, carboxyl). These groups act as mild, heterogeneous Lewis acid/base sites. They anchor the 3-methylpyrazole ring via hydrogen bonding, increasing the nucleophilicity of the pyrazole nitrogen atoms while stabilizing the transition state during the SN2 attack on propyl bromide[4].

  • Microwave Irradiation (MW): MW provides rapid, uniform volumetric heating. Because GO is an excellent microwave absorber, it creates localized "hot spots" at the catalytic sites, overcoming the activation energy barrier in minutes rather than days, while minimizing thermal degradation[5].

  • Supercritical Fluid Chromatography (SFC): N-alkylation of 3-methylpyrazole inherently produces a constitutional isomer mixture (3-methyl vs. 5-methyl). Replacing traditional silica/hexane chromatography with SFC (using supercritical CO₂ and ethanol) eliminates toxic solvent waste and provides rapid, scalable isomer resolution.

Process Visualization

G cluster_0 Reactants & Catalyst cluster_1 Downstream Processing R1 3-Methylpyrazole (Substrate) Cond Microwave Irradiation (Solvent-Free, 85°C, 15 min) R1->Cond R2 Propyl Bromide (Alkylating Agent) R2->Cond Cat Graphene Oxide (GO) (Nano-catalyst) Cat->Cond Sep Supercritical CO2 Chromatography (SFC) Cond->Sep Crude Isomer Mixture Prod 3-Methyl-1-propyl-1H-pyrazole (Target API) Sep->Prod Regioselective Fraction 1 BP 5-Methyl Isomer (Byproduct) Sep->BP Fraction 2

Workflow for the green synthesis and isolation of 3-methyl-1-propyl-1H-pyrazole.

Quantitative Process Metrics

The transition from traditional thermal reflux to a nano-catalyzed green protocol yields significant improvements across all manufacturing metrics.

Table 1: Quantitative Comparison of Synthesis Routes for 3-Methyl-1-propyl-1H-pyrazole

MetricTraditional Thermal Alkylation[3]Green Nano-Catalyzed Route[4]
Reaction Time 72 hours15 minutes
Solvent 2-Butanone (Toxic, Flammable)Solvent-Free
Catalyst K₂CO₃ (Homogeneous bulk)GO Nanoparticles (Heterogeneous)
Temperature 80°C (Reflux)85°C (Microwave)
E-factor (Waste/Product) > 15.0< 2.0
Crude Yield (Mixed Isomers) 65%89%
Catalyst Recyclability None (Consumed)Up to 5 cycles with <5% activity loss

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Microwave-Assisted Solvent-Free Alkylation

Objective: Synthesize the crude isomer mixture of 1-propyl-3(5)-methyl-1H-pyrazole.

  • Reagent Preparation: In an agate mortar, combine 3-methylpyrazole (10.0 mmol, 0.82 g), anhydrous K₂CO₃ (12.0 mmol, 1.65 g) as a green basic promoter, and GO nanoparticles (50 mg, ~5 wt%).

  • Mechanochemical Activation: Grind the mixture gently for 2 minutes until a uniform, free-flowing powder is achieved. Causality: Pre-grinding maximizes the solid-state contact area between the substrate and the GO catalyst surface.

  • Alkylation: Transfer the mixture to a 10 mL microwave-safe quartz vessel. Add propyl bromide (11.0 mmol, 1.35 g) dropwise[3]. Seal the vessel with a pressure-rated cap.

  • Irradiation: Subject the vessel to microwave irradiation (Dynamic power mode, max 300 W) set to maintain 85°C for exactly 15 minutes.

  • Cooling & Extraction: Allow the vessel to cool to room temperature. Extract the crude product by washing the solid residue with ethyl acetate (3 × 5 mL). Centrifuge at 4000 rpm for 5 minutes to pellet the GO catalyst for subsequent reuse[4].

Validation Checkpoint 1 (Reaction Completion):

  • Method: FT-IR and TLC analysis (Ethyl Acetate:Hexane 1:3) of the supernatant.

  • Expected Result: Complete disappearance of the broad pyrazole N-H stretch at ~3200 cm⁻¹ in FT-IR. TLC must show the absence of the 3-methylpyrazole starting material ( Rf​ ~0.2) and the presence of a new, closely spaced double spot representing the isomers ( Rf​ ~0.6).

  • Action: If the N-H stretch persists, the reaction is incomplete. Re-add the GO pellet and irradiate for an additional 5 minutes. Do not proceed to SFC separation until conversion is >95% to prevent column fouling.

Protocol B: Green Downstream Processing (Isomer Separation)

Objective: Isolate pure 3-methyl-1-propyl-1H-pyrazole from the 5-methyl byproduct using Supercritical Fluid Chromatography (SFC).

  • Sample Preparation: Concentrate the ethyl acetate extract in vacuo. Re-dissolve the crude oil in 2 mL of absolute ethanol.

  • SFC Parameters:

    • Column: Achiral Diol stationary phase (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ with 8% Ethanol as a co-solvent. Causality: Using scCO₂ eliminates the need for thousands of liters of toxic hexanes typically required for pyrazole isomer resolution.

    • Flow Rate: 3.0 mL/min at 120 bar backpressure.

    • Detection: UV at 215 nm.

  • Fraction Collection: The less sterically hindered 3-methyl-1-propyl-1H-pyrazole typically elutes first. Collect the primary peak (Fraction 1) and the secondary peak (Fraction 2).

Validation Checkpoint 2 (Regiochemical Purity):

  • Method: High-Resolution ¹H-NMR (400 MHz, CDCl₃) of Fraction 1.

  • Expected Result:

    • Propyl chain: δ 0.90 (t, 3H), 1.85 (m, 2H), 3.95 (t, 2H, N-CH₂).

    • Methyl group: δ 2.25 (s, 3H).

    • Pyrazole ring: The C4-H proton must appear as a doublet at ~δ 5.95 (J = 2.2 Hz), and the C5-H proton as a doublet at ~δ 7.25 (J = 2.2 Hz).

  • Action: If the methyl singlet appears further downfield (~δ 2.35) and the C4-H proton shifts, Fraction 1 is contaminated with the 5-methyl isomer. Adjust the SFC co-solvent gradient to 5% Ethanol to increase resolution and re-process.

References

  • Stodola, F. H. (1972). "Synthesis, Reactions, and Rearrangement of 3-Methyl-1-propylpyrazole". The Journal of Organic Chemistry, 37(2), 178-187. Available at:[Link]

  • Anwer, K.E., Sayed, G.H., Essa, B.M. et al. (2023). "Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy". BMC Chemistry, 17, 105. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 3-Methyl-1-propyl-1H-pyrazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Regiochemical Rationale The functionalization of unsymmetrical pyrazoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Regiochemical Rationale

The functionalization of unsymmetrical pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Methyl-1-propyl-1H-pyrazole serves as a highly versatile building block, but its unsymmetrical nature demands precise regiocontrol during derivatization. As a Senior Application Scientist, I have designed this protocol guide to demystify the electronic and thermodynamic drivers that govern the reactivity of this heterocycle.

The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic sextet, and a pyridine-like nitrogen (N2) with an orthogonal lone pair[1]. This electronic topology dictates two primary vectors for functionalization:

  • C4 Electrophilic Aromatic Substitution (EAS): The combined electron-donating effects of the N1-alkyl group and the C3-methyl group funnel electron density to the C4 position, making it the most nucleophilic site on the ring[2].

  • C5 Directed Lithiation: The proton at C5 is rendered relatively acidic due to the adjacent electronegative N2 atom. Under thermodynamically controlled conditions, strong bases can selectively deprotonate C5, allowing for subsequent electrophilic trapping[3].

G Molecule 3-Methyl-1-propyl-1H-pyrazole (Unsymmetrical Core) C4 C4 Position High Electron Density Vector: Electrophilic Aromatic Substitution Molecule->C4 Electrophiles (NBS, POCl3) C5 C5 Position High Acidity (Adjacent to N) Vector: Directed Lithiation Molecule->C5 Strong Bases (n-BuLi) C3 C3 Position Blocked by Methyl Group Sterically Hindered Molecule->C3 Inert

Figure 1: Electronic properties and primary functionalization vectors of 3-methyl-1-propyl-1H-pyrazole.

Vector 1: C4 Electrophilic Aromatic Substitution (EAS)

Mechanistic Causality

The C4 position of the pyrazole ring is uniquely vulnerable to electrophilic attack. When an electrophile attacks C4, the resulting Wheland intermediate is stabilized by delocalization across the nitrogen atoms without disrupting the critical azomethine (C=N) linkage. Conversely, electrophilic attack at C3 or C5 generates a highly unstable, positively charged azomethine intermediate, making the transition state energy for C4 substitution significantly lower[4]. This allows for highly regioselective halogenation, nitration, or Vilsmeier-Haack formylation[5] at C4.

Protocol 1: Regioselective C4-Bromination

Objective: Synthesis of 4-bromo-3-methyl-1-propyl-1H-pyrazole.

Self-Validating System Setup: This protocol utilizes N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). The causality of using NBS over elemental bromine ( Br2​ ) is to provide a controlled, low steady-state concentration of the bromonium ion, preventing over-bromination and mitigating violent exotherms.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-propyl-1H-pyrazole (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Suppressing the initial thermal energy prevents unselective radical bromination pathways.

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the mild exotherm and ensures the electrophile is the limiting reagent at any given microsecond, driving C4 selectivity.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with ethyl acetate (EtOAc), and wash with water. Analyze via TLC (Hexane:EtOAc 4:1) and LC-MS. The disappearance of the starting material (UV active) and the appearance of a heavier mass peak (M+79 / M+81 isotopic pattern) validates the completion of the reaction.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the succinimide byproduct. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-bromo derivative.

Vector 2: C5 Directed Lithiation & Electrophilic Trapping

Mechanistic Causality

Functionalizing the C5 position requires a completely different paradigm: polarity reversal via deprotonation. 1-Alkylpyrazoles react with strong bases like n-Butyllithium (n-BuLi) to form lithiated intermediates. While kinetic deprotonation can sometimes occur at the alkyl substituents, thermodynamic control strictly favors lithiation at the C5 position of the pyrazole ring due to the stabilization provided by the adjacent nitrogen atom and the oligomeric structure of the resulting 5-lithio species[3]. The N1-propyl group provides sufficient steric bulk to prevent nucleophilic addition of n-BuLi into the ring, directing the base to act purely as a proton abstractor.

G Start 3-Methyl-1-propyl-1H-pyrazole in anhydrous THF Step1 Cool to -78°C (Cryogenic Control) Start->Step1 Argon Atmosphere Step2 Dropwise addition of n-BuLi (Thermodynamic Equilibration) Step1->Step2 Step3 Formation of 5-Lithio Intermediate (Stable at -78°C) Step2->Step3 Stir 1h to ensure C5 selectivity Step4 Addition of Electrophile (e.g., Anhydrous DMF) Step3->Step4 Maintain -78°C Step5 Aqueous Quench (NH4Cl) & Extraction Step4->Step5 Warm to RT

Figure 2: Experimental workflow for the cryogenic C5-lithiation and subsequent electrophilic trapping.

Protocol 2: C5-Lithiation and Formylation

Objective: Synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde.

Self-Validating System Setup: Cryogenic conditions (-78 °C) are absolute prerequisites. If the temperature rises prematurely, the highly reactive 5-lithio species can undergo undesired ring-opening or nucleophilic attack on the solvent[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 3-methyl-1-propyl-1H-pyrazole (10.0 mmol, 1.0 eq) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Using a syringe pump, add n-BuLi (11.0 mmol, 1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Causality: Slow addition prevents localized warming. The mixture must stir at -78 °C for exactly 1 hour to allow any kinetically formed lithio-species to thermodynamically equilibrate to the stable C5-lithio oligomer[3].

  • In-Process Control (IPC) - Deuterium Quench: To validate lithiation, withdraw a 0.1 mL aliquot and quench into D2​O . Extract with CDCl3​ and run a rapid 1H -NMR. The disappearance of the C5-proton singlet (~7.6 ppm) confirms successful metalation[1].

  • Electrophilic Trapping: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise. Stir at -78 °C for 30 minutes.

  • Quench & Workup: Remove the cooling bath. Once the internal temperature reaches -20 °C, quench the reaction by adding saturated aqueous NH4​Cl (10 mL). Rationale: Quenching before reaching room temperature traps the tetrahedral intermediate, preventing premature collapse and side reactions.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the organics with brine, dry over Na2​SO4​ , and concentrate to yield the C5-carbaldehyde.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the key parameters, expected outcomes, and mechanistic drivers for the two primary functionalization pathways described above.

ParameterVector 1: C4 EAS (Bromination)Vector 2: C5 Directed Lithiation
Target Position C4C5
Primary Reagents NBS, DMFn-BuLi, THF, Electrophile (e.g., DMF)
Operating Temperature 0 °C to Room Temperature-78 °C (Strict Cryogenic Control)
Mechanistic Driver Highest electron density; avoids unstable azomethine cation[4].Thermodynamic acidity of C5 proton adjacent to N2[3].
Regioselectivity >98% (C4 exclusively)>95% (C5 favored under thermodynamic control)
Typical Yields 85 - 95%70 - 85% (Electrophile dependent)
Critical IPC LC-MS (Isotopic Br pattern) 1H -NMR ( D2​O quench to verify C5-H loss)

Sources

Application

Application Note: Extraction and Regioselective Isolation of 3-Methyl-1-propyl-1H-pyrazole

Executive Summary 3-Methyl-1-propyl-1H-pyrazole and its functionalized derivatives are highly versatile nitrogen-containing heterocycles utilized extensively as core pharmacophores in modern medicinal chemistry. Recent h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1-propyl-1H-pyrazole and its functionalized derivatives are highly versatile nitrogen-containing heterocycles utilized extensively as core pharmacophores in modern medicinal chemistry. Recent high-throughput screening campaigns have identified derivatives of this scaffold as potent small-molecule inhibitors of telomerase[1], while related functionalized pyrazoles serve as critical intermediates in synthesizing 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the management of Type II diabetes[2].

Because the standard synthesis of this compound—via the N-alkylation of 3-methyl-1H-pyrazole with 1-bromopropane—inherently generates a mixture of two regioisomers (the 3-methyl and 5-methyl variants), standard extraction is insufficient for obtaining assay-ready material. This application note provides a mechanistic breakdown and self-validating protocols for the liquid-liquid extraction (LLE) and regioselective isolation of the target 3-methyl-1-propyl-1H-pyrazole.

Mechanistic Principles of Pyrazole Isolation

The critical challenge in isolating 3-methyl-1-propyl-1H-pyrazole lies in separating it from its regioisomer, 5-methyl-1-propyl-1H-pyrazole. The separation strategy relies on the differential steric environments surrounding the N2 atom of the pyrazole ring, which acts as the primary hydrogen-bond acceptor during normal-phase chromatography.

  • Target Isomer (3-Methyl-1-propyl-1H-pyrazole): The N2 atom is sterically flanked by the N1-propyl group and the C3-methyl group. This steric shielding significantly reduces the N2 atom's ability to hydrogen-bond with the acidic silanol groups of the silica gel stationary phase.

  • Byproduct Isomer (5-Methyl-1-propyl-1H-pyrazole): The methyl group is located at C5 (adjacent to the N1-propyl group). Consequently, the N2 atom is relatively exposed and unhindered, allowing for strong hydrogen bonding with the stationary phase.

Chromatographic Causality: Due to this steric shielding, the target 3-methyl isomer exhibits a weaker affinity for silica gel and will consistently elute first (higher Rf​ ) under normal-phase conditions, while the 5-methyl isomer elutes second (lower Rf​ ).

Table 1: Physicochemical and Chromatographic Profiling
Property / Feature3-Methyl-1-propyl-1H-pyrazole (Target)5-Methyl-1-propyl-1H-pyrazole (Byproduct)
Substituent Topology Methyl at C3, Propyl at N1Methyl at C5, Propyl at N1
N2 Steric Environment Highly HinderedExposed / Unhindered
Silica Gel Affinity Weak (Reduced H-bonding)Strong (Active H-bonding)
Normal-Phase Elution Order 1st (Higher Rf​ )2nd (Lower Rf​ )
Derivatization Utility Precursor for 4-carbaldehydes[3]Limited
Halogenation Potential Precursor for 5-chloro derivatives[4]Precursor for 3-chloro derivatives

Isolation Workflow Visualization

The following workflow illustrates the phase-appropriate extraction and subsequent regioselective purification required to isolate the pure 3-methyl isomer from a crude alkylation mixture.

PyrazoleIsolation Reaction Crude Alkylation Mixture (Regioisomer Blend) Quench Aqueous Quench & pH Adjustment (pH 7.5 - 8.0) Reaction->Quench LLE Liquid-Liquid Extraction (MTBE / Aqueous) Quench->LLE OrgPhase Organic Phase (Contains Pyrazoles) LLE->OrgPhase Extract AqPhase Aqueous Phase (Salts & Impurities) LLE->AqPhase Waste Flash Normal-Phase Flash Chromatography (Hexane:EtOAc Gradient) OrgPhase->Flash Concentrate Isomer3 Fraction 1: 3-Methyl Isomer (Target, Higher Rf) Flash->Isomer3 Elutes First (Hindered N2) Isomer5 Fraction 2: 5-Methyl Isomer (Byproduct, Lower Rf) Flash->Isomer5 Elutes Second (Exposed N2) HPLC Preparative RP-HPLC (Polishing Step) Isomer3->HPLC Pure Pure 3-Methyl-1-propyl-1H-pyrazole (>99.5% Purity) HPLC->Pure

Figure 1: End-to-end extraction and regioselective isolation workflow for 3-methyl-1-propyl-1H-pyrazole.

Step-by-Step Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

This protocol isolates the total pyrazole free-base mixture from the aqueous reaction environment.

  • Quenching: Slowly transfer the crude N-alkylation reaction mixture into a separatory funnel containing 3 volumes of cold, saturated aqueous NaHCO3​ .

    • Causality: Pyrazoles are weakly basic (conjugate acid pKa​ ~2.5). Maintaining the aqueous phase at a slightly basic pH (7.5–8.0) ensures the pyrazole nitrogen is entirely deprotonated. This prevents the formation of water-soluble pyrazolium salts, maximizing partitioning into the organic phase.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) (1:1 v/v ratio per extraction).

    • Causality: MTBE is prioritized over Ethyl Acetate or Dichloromethane because it provides excellent partitioning for low-molecular-weight heterocycles while possessing significantly lower water miscibility, thereby drastically reducing the carryover of aqueous salts into the organic layer.

  • Washing & Drying: Wash the combined MTBE layers once with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature below 30°C.

    • Causality: 3-Methyl-1-propyl-1H-pyrazole is a low-molecular-weight oil. Excessive heat or high vacuum will lead to severe product loss through volatilization.

  • Self-Validation Check: Test the pH of the residual aqueous phase with pH paper. If pH < 7, adjust with NaOH and perform one additional MTBE extraction to ensure complete recovery.

Protocol B: Regioselective Normal-Phase Flash Chromatography

This protocol separates the target 3-methyl isomer from the 5-methyl byproduct.

  • Column Preparation: Pack a high-resolution silica gel column (230–400 mesh) equilibrated with 100% Hexane.

  • Loading: Load the concentrated crude oil neat. If too viscous, dissolve in the absolute minimum volume of Hexane/DCM (9:1).

  • Gradient Elution: Run a highly shallow gradient from 100% Hexane to 85:15 Hexane:Ethyl Acetate over 10 column volumes (CV).

    • Causality: The ΔRf​ between the 3-methyl and 5-methyl isomers is typically narrow (~0.10 to 0.15). A steep gradient will cause co-elution. The sterically hindered 3-methyl isomer will elute first.

  • Self-Validation Check (2D NMR): Because both isomers are oils and appear identical under UV (254 nm), identify the target fraction via 2D NOESY NMR.

    • Validation Metric: The target 3-methyl-1-propyl-1H-pyrazole will display a strong NOE correlation between the N1-propyl protons and the aromatic C5-proton ( δ ~7.3 ppm). The discarded 5-methyl byproduct will instead show an NOE correlation between the N1-propyl protons and the C5-methyl group.

Protocol C: Final Polishing via Preparative RP-HPLC

This protocol is utilized when ultra-high purity (>99.5%) is required for downstream biological assays (e.g., telomerase screening).

  • System Setup: Utilize a Preparative C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: H2​O with 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

    • Causality: The addition of 0.1% Formic Acid is mandatory. It protonates the basic pyrazole nitrogen during the run, preventing peak tailing caused by secondary interactions with unendcapped silanols on the C18 stationary phase.

  • Elution Profile: Execute a linear gradient from 10% B to 60% B over 25 minutes. Monitor absorbance at 220 nm and 254 nm.

  • Recovery: Pool the fractions containing the major peak. Remove the acetonitrile under reduced pressure, neutralize the remaining aqueous layer with NaHCO3​ , and extract with DCM to recover the pure free-base oil.

References

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Chemical Biology URL:[Link][1]

  • 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type II diabetes mellitus Source: Google Patents (Patent CN101133026B) URL:[2]

Sources

Method

Advanced Application Note: The Structural and Functional Role of 3-Methyl-1-Propyl-1H-Pyrazole in Coordination Polymers

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Insights The rational design of Coordinati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Insights

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers. While unsubstituted pyrazoles are notorious for forming dense, tightly packed, and often insoluble 3D networks, the introduction of alkyl substituents fundamentally alters the thermodynamic and kinetic landscape of polymer assembly.

3-Methyl-1-propyl-1H-pyrazole (3M1P-Pz) and its functionalized derivatives (such as 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid) serve as highly specialized building blocks in modern coordination chemistry[1][2]. As a Senior Application Scientist, I emphasize that the utility of this ligand stems from two distinct, causal mechanisms:

  • Electronic Modulation (The 3-Methyl Effect): The electron-donating methyl group at the C3 position increases the electron density of the pyrazole ring. This enhances the basicity of the uncoordinated N2 nitrogen, resulting in a significantly stronger Metal-Nitrogen (M-N) coordinate covalent bond. This electronic reinforcement increases the overall thermal and hydrolytic stability of the resulting coordination polymer.

  • Steric and Lipophilic Gating (The 1-Propyl Effect): The N1-propyl chain introduces critical steric hindrance. In unfunctionalized 3M1P-Pz, the ligand acts as a monodentate capping agent that restricts metal nuclearity, preventing runaway polymerization and favoring discrete clusters or 1D chains[3]. When functionalized with a carboxylate group (e.g., at the C4 or C5 position), it acts as a bridging ligand where the flexible propyl chain acts as a "pore-tuner." The lipophilic nature of the propyl group creates hydrophobic microenvironments within the MOF pores, which is highly advantageous for the encapsulation and stabilization of poorly water-soluble drug molecules[2][3].

Ligand Comparison and Data Presentation

To understand the structural directing role of 3M1P-Pz, it is crucial to compare it against other pyrazole derivatives. The table below summarizes how alkyl chain length dictates the physical properties of the resulting coordination networks.

Table 1: Influence of Pyrazole N1-Substitution on Coordination Polymer Properties

Ligand TypeSteric Bulk (Cone Angle Proxy)Primary Coordination ModeTypical CP DimensionalityPore HydrophobicityPrimary Application
1H-Pyrazole MinimalBidentate (Bridging)Dense 2D / 3DLowGas Storage (Small molecules)
1-Methyl-1H-pyrazole LowMonodentate (Terminal)1D Chains / 2D SheetsLow-ModerateCatalytic Support
3-Methyl-1-propyl-1H-pyrazole Moderate (Flexible) Monodentate / Mixed-Donor *1D / 2D / Porous 3D High Hydrophobic Drug Delivery
1-tert-Butyl-1H-pyrazole High (Rigid)Monodentate (Sterically hindered)0D Clusters / MonomersVery HighDiscrete Molecular Magnets

*When utilizing carboxylate-functionalized derivatives like 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid[1].

Visualizing the Mechanistic Pathway

The following diagram illustrates the dual electronic and steric pathways through which 3M1P-Pz dictates the final architecture and functionality of a coordination polymer.

G L 3-Methyl-1-Propyl-1H-Pyrazole (Ligand Core) E 3-Methyl Group (Electron Donating) L->E S 1-Propyl Group (Steric Bulk & Flexibility) L->S M1 Increased N2 Basicity E->M1 S1 Restricted Metal Nuclearity S->S1 S2 Tunable Pore Hydrophobicity S->S2 M2 Stronger M-N Bond M1->M2 CP Stable, Lipophilic Coordination Polymer M2->CP S1->CP S2->CP

Caption: Electronic and steric mechanisms of 3M1P-Pz dictating coordination polymer stability and function.

Experimental Protocol: Synthesis of a 3M1P-Pz-Based Coordination Polymer

This protocol details the synthesis of a self-validating 2D Copper(II) coordination polymer using 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid (3M1P-Pz-4-COOH)[1]. The use of the carboxylate derivative allows the ligand to bridge multiple metal centers, while the propyl group prevents dense 3D interpenetration, yielding a porous 2D network suitable for drug loading.

Materials Required:
  • Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O )

  • 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 705269-96-1)[1]

  • N,N-Dimethylformamide (DMF)

  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step Methodology:

Step 1: Ligand Dissolution and Deprotonation

  • Weigh 0.5 mmol (approx. 84.1 mg) of 3M1P-Pz-4-COOH and dissolve it in 10 mL of a DMF/Ethanol mixture (1:1 v/v) in a 20 mL scintillation vial.

  • Causality Note: The mixed solvent system is critical. DMF ensures high solubility of the lipophilic propyl chain, while ethanol facilitates the eventual deprotonation of the carboxylic acid without requiring harsh bases that could precipitate copper hydroxide.

Step 2: Metal Precursor Addition

  • In a separate vial, dissolve 0.5 mmol (120.8 mg) of Cu(NO3​)2​⋅3H2​O in 5 mL of Deionized Water.

  • Dropwise, add the copper solution to the ligand solution under continuous magnetic stirring (400 rpm) at room temperature. A slight color change to pale blue/green indicates initial complexation.

Step 3: Solvothermal Assembly

  • Transfer the homogenous mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal and heat in a programmable oven at 120°C for 48 hours.

  • Causality Note: The slow solvothermal kinetics allow the flexible 1-propyl chains to adopt their lowest-energy conformations, directing the assembly of 2D sheets rather than amorphous precipitates.

  • Cool the autoclave to room temperature at a rate of 5°C/hour to promote the growth of high-quality single crystals.

Step 4: Activation and Self-Validation

  • Filter the resulting blue/green crystals and wash sequentially with DMF (3 x 5 mL) and Ethanol (3 x 5 mL) to remove unreacted precursors.

  • Self-Validating Step (Solvent Exchange): Immerse the crystals in absolute ethanol for 24 hours, replacing the solvent twice. This exchanges the high-boiling DMF trapped in the lipophilic pores with volatile ethanol.

  • Dry under vacuum at 80°C for 12 hours.

  • Analytical Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm phase purity against the simulated single-crystal structure. Perform Thermogravimetric Analysis (TGA) to verify the complete removal of guest solvents; the framework should show a stable plateau up to ~280°C due to the strong M-N bonds provided by the 3-methyl group.

Visualizing the Assembly Workflow

G A Metal Precursor Cu(NO3)2(aq) C Solvothermal Assembly (120°C) A->C B 3M1P-Pz-4-COOH in DMF/EtOH B->C D SBU Formation & Propyl Alignment C->D E 2D Coordination Polymer Network D->E

Caption: Solvothermal assembly workflow of a 3M1P-Pz-4-COOH based coordination polymer.

Conclusion for Drug Development Professionals

For researchers developing advanced drug delivery systems, the integration of 3-methyl-1-propyl-1H-pyrazole derivatives into MOFs offers a highly tunable platform. The 1-propyl group acts as a structural buffer, creating lipophilic pockets within the coordination polymer that exhibit high affinity for hydrophobic Active Pharmaceutical Ingredients (APIs). By following the solvothermal and activation protocols outlined above, scientists can reliably synthesize phase-pure materials with predictable release kinetics.

References

  • NextSDS Chemical Database. "3-METHYL-1-PROPYL-1H-PYRAZOLE — Chemical Substance Information." NextSDS. Available at: [Link]

  • MDPI Crystals. "Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds." Crystals, 2019. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-Propyl-1H-Pyrazole

Welcome to the technical support center for the synthesis of 3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction to provide robust, field-tested solutions for improving yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield of 3-methyl-1-propyl-1H-pyrazole is consistently low. What are the primary causes?

A1: A low isolated yield in this synthesis is typically not due to a single factor but rather a combination of three critical issues: poor regioselectivity, incomplete reaction, and purification losses. Understanding how these factors interrelate is the first step toward optimizing your process.

  • Poor Regioselectivity: The most significant contributor to yield loss is often the concurrent formation of the undesired regioisomer, 5-methyl-1-propyl-1H-pyrazole.[1][2] Unless the reaction is properly directed, you can lose up to 50% of your theoretical yield to this competing pathway.

  • Incomplete Cyclization & Dehydration: The reaction proceeds via a hydrazone or enamine intermediate, which must then cyclize and dehydrate to form the aromatic pyrazole ring. If conditions are not optimized (e.g., insufficient acid catalyst or inadequate water removal), the reaction may stall, leaving you with a mixture of intermediates and the final product.[2]

  • Purification Challenges: The desired 3-methyl and undesired 5-methyl isomers often have very similar physical properties (e.g., boiling points), making their separation by standard distillation or chromatography difficult and leading to significant product loss during this final stage.[3]

Low_Yield_Causes Low Isolated Yield Low Isolated Yield Poor Regioselectivity Poor Regioselectivity Low Isolated Yield->Poor Regioselectivity Isomer Formation Incomplete Reaction Incomplete Reaction Low Isolated Yield->Incomplete Reaction Stalled Cyclization Purification Losses Purification Losses Low Isolated Yield->Purification Losses Difficult Separation Regioselective_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways under Acid Catalysis (H⁺) cluster_products Products Propylhydrazine H₂N— NH-Propyl Pathway_A Pathway A (Favored)|{Terminal N₂ attacks C=O}|{Leads to Desired Isomer} Propylhydrazine:f0->Pathway_A More Nucleophilic Less Hindered Pathway_B Pathway B (Disfavored)|{Internal N₁ attacks C=O}|{Leads to Undesired Isomer} Propylhydrazine:f1->Pathway_B Less Nucleophilic More Hindered Acetylacetone CH₃-C(=O)-CH₂-C(=O)-CH₃ Acetylacetone->Pathway_A Acetylacetone->Pathway_B Product_3_Me 3-methyl-1-propyl-1H-pyrazole (Desired Product) Pathway_A->Product_3_Me Product_5_Me 5-methyl-1-propyl-1H-pyrazole (Side Product) Pathway_B->Product_5_Me

Caption: Competing reaction pathways for pyrazole synthesis.

Data Summary: Impact of Conditions on Regioselectivity

ParameterConditionRationale & Expected OutcomeCitation
Catalyst Acidic (e.g., H₂SO₄, HCl)Protonates the carbonyl, enhancing its electrophilicity. The more nucleophilic terminal nitrogen of the hydrazine attacks preferentially, favoring the 3-methyl isomer.[2]
Solvent Ethanol, Acetic AcidProtic solvents can facilitate proton transfer and stabilize charged intermediates, often favoring the desired kinetic pathway under acidic conditions.[2][4]
Temperature 80-120 °C (Reflux)Provides sufficient energy for the dehydration step. However, excessively high temperatures without kinetic control can sometimes reduce selectivity.[5]

Optimized Protocol for Regioselective Synthesis:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge Reactants: To a solution of acetylacetone (1.0 eq.) in ethanol, slowly add propylhydrazine (1.0-1.1 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 2-5 mol%). An exothermic reaction is expected.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q3: My reaction seems to stall, or the cyclization/dehydration step is incomplete. How can I drive the reaction to completion?

A3: This issue points to inefficient conversion of the reaction intermediate to the final aromatic pyrazole. The final step is a dehydration reaction, which is an equilibrium process. To drive it to completion, you must effectively remove the water that is formed.

Key Strategies:

  • Azeotropic Water Removal: For reactions in a suitable solvent like toluene or xylene, use a Dean-Stark apparatus. This physically removes water from the reaction mixture, shifting the equilibrium towards the product according to Le Châtelier's principle.

  • Acid Catalyst: As mentioned, a strong acid catalyst not only controls regioselectivity but is crucial for promoting the final dehydration step. [2]If the reaction stalls, a small additional charge of acid might be beneficial, but be cautious of potential side reactions.

  • Temperature: Ensure the reaction temperature is high enough to facilitate dehydration. Typically, refluxing in ethanol (~78 °C) is sufficient, but if using a higher-boiling solvent like toluene (~111 °C), the reaction may proceed faster.

Workflow A Reactant Mixing (Propylhydrazine + Acetylacetone) B Acid Catalysis (e.g., H₂SO₄) A->B C Condensation & Cyclization (Reflux with Water Removal) B->C D Neutralization & Work-up C->D E Purification (e.g., Distillation or Salt Crystallization) D->E F Analysis (NMR, GC-MS) E->F

Caption: General experimental workflow for pyrazole synthesis.

Q4: I'm struggling to purify my final product from the 5-methyl isomer. What are the recommended methods?

A4: This is a common and frustrating challenge. Since the boiling points of the two isomers are very close, standard distillation is often ineffective.

Recommended Purification Strategy: Acid Addition Salt Crystallization

A highly effective method is to convert the pyrazole mixture into acid addition salts. [3]Pyrazoles are basic and react with strong acids to form crystalline salts. The different isomers may have different crystallization properties, allowing for selective isolation of the desired product's salt.

Step-by-Step Protocol for Purification via Salt Formation:

  • Dissolution: Dissolve the crude product (mixture of isomers) in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of a strong acid (e.g., concentrated HCl in isopropanol, or sulfuric acid) dropwise while stirring. Use at least an equimolar amount of acid relative to the pyrazole content.

  • Crystallization: The pyrazole salt of one isomer will often preferentially precipitate. Cooling the mixture in an ice bath can promote crystallization.

  • Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaOH solution) until the solution is alkaline.

  • Final Extraction: Extract the pure pyrazole with an organic solvent, dry the solution, and concentrate to yield the purified product. This method often yields a product with significantly higher isomeric purity. [3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3-methyl-1-propyl-1H-pyrazole? The Knorr pyrazole synthesis and its variations remain the most prevalent and dependable methods. [6][7]This involves the cyclocondensation of propylhydrazine with acetylacetone (2,4-pentanedione) or a related 1,3-dicarbonyl equivalent, typically under acidic conditions to ensure high regioselectivity for the desired 3-methyl isomer. [2] Q2: Which analytical techniques are best for confirming the product structure and assessing isomeric purity? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: The chemical shift of the proton on the pyrazole ring (at the C4 position) will be slightly different for the two isomers. More definitively, the chemical shifts of the N-propyl group's protons, particularly the CH₂ group attached to the nitrogen, will differ between the 1-propyl-3-methyl and 1-propyl-5-methyl isomers due to the different electronic environments.

  • ¹³C NMR: The chemical shifts of the methyl carbon and the carbons of the pyrazole ring will provide unambiguous confirmation of the isomer. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the purity and the ratio of the two isomers in a mixture.

Q3: Are there alternative, "greener" or more advanced synthetic methods I should consider? Yes, modern organic synthesis has explored several alternatives to classical methods, often focusing on improving efficiency and reducing environmental impact. For pyrazole synthesis, these include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often improves yields. [8][9]* Ionic Liquids as Solvents: Using ionic liquids can serve as both the solvent and catalyst, sometimes leading to improved yields and regioselectivity in an environmentally friendlier system. [6]* Multicomponent Reactions: One-pot syntheses where multiple starting materials are combined to form the pyrazole product without isolating intermediates can be highly efficient. [7][10]

References

  • Barluenga, J., et al. (2003). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2003(1), 0106-0108. Available at: [Link]

  • Pawar, S. S., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 603-606. Available at: [Link]

  • Yadav, A., et al. (2024). A sustainable, catalyst‐free and solvent‐free method for the synthesis of 1,4‐dihydropyrano[2,3‐c]pyrazoles. ChemistrySelect, 9(1). Available at: [Link]

  • Boudrâa, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(20), 6828. Available at: [Link]

  • Gotor-Gotor, V., et al. (2018). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. RSC Advances, 8, 30302-30312. Available at: [Link]

  • Li, P., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Saeed, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]

  • Carballo, R. M., et al. (2019). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Molecules, 24(17), 3149. Available at: [Link]

  • Lansinger, J. M., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1104-1114. Available at: [Link]

  • Mogilaiah, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7598. Available at: [Link]

  • Beaver, M. G., et al. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 270-280. Available at: [Link]

  • Toso, R., et al. (1992). Preparation of 3-methylpyrazole. Google Patents, US5128480A.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Chemistry, 5(3), 2093-2127. Available at: [Link]

  • IntechOpen. (2021). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Sreeramulu, J., et al. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. Available at: [Link]

  • Al-Mulla, A. (2017). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of Saudi Chemical Society, 21(1), S123-S129. Available at: [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for 3-methyl-1-propyl-1H-pyrazole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion rates, during the synthesis of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Section 1: Foundational Knowledge - The Paal-Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-propyl-1H-pyrazole is most commonly and efficiently achieved through the Paal-Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In this specific case, acetylacetone (2,4-pentanedione) reacts with propylhydrazine.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of propylhydrazine attacks one of the carbonyl carbons of acetylacetone.

  • Hydrazone Formation: This initial adduct quickly dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining -NH group of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

Understanding this mechanism is critical for troubleshooting, as each step presents potential pitfalls that can stall the reaction or lead to side products.

G cluster_reactants Reactants cluster_intermediates Intermediates A Acetylacetone C Hydrazone Intermediate A->C Nucleophilic Attack B Propylhydrazine B->C D Cyclized Adduct (Non-aromatic) C->D Intramolecular Cyclization H2O_1 + H₂O C->H2O_1 E 3-methyl-1-propyl-1H-pyrazole (Product) D->E Dehydration & Aromatization H2O_2 + H₂O E->H2O_2

Caption: Reaction mechanism for Paal-Knorr synthesis of 3-methyl-1-propyl-1H-pyrazole.
Section 2: Troubleshooting Guide for Low Conversion Rates

Low conversion is a multifaceted problem. This guide is structured to help you systematically identify the root cause, starting from the most common and easily addressable issues.

Troubleshooting_Workflow cluster_outcomes Start Low Conversion Rate Observed Reagents 1. Verify Starting Material Quality (Purity, Stability) Start->Reagents Conditions 2. Scrutinize Reaction Conditions (pH, Temp, Solvent, Time) Reagents->Conditions If reagents are pure Success Conversion Rate Improved Reagents->Success Impurity found & resolved Workup 3. Analyze Work-up & Purification (Extraction, Isolation Loss) Conditions->Workup If conditions are optimal Conditions->Success Optimization successful TLC_Analysis 4. Re-evaluate In-Process Monitoring (TLC Analysis) Workup->TLC_Analysis If product loss is minimal Workup->Success Technique improved TLC_Analysis->Reagents Indicates side reactions TLC_Analysis->Success Reaction endpoint clarified

Caption: A logical workflow for troubleshooting low pyrazole synthesis conversion.
Q1: My yield is disappointingly low after my first attempt. What are the most common culprits?

A: Low yields in pyrazole synthesis often stem from three primary areas: the purity of starting materials, suboptimal reaction conditions, and issues during product work-up.[1] Before re-running the entire reaction, first verify the purity of your reagents, especially the propylhydrazine, which can degrade over time. Secondly, review your reaction parameters against established protocols. Finally, ensure your purification method is suitable and that you are not losing a significant amount of product during extraction or isolation.

Q2: I suspect my starting materials might be the issue. How can I verify their quality?

A: This is a critical first step. Poor quality reagents are a frequent cause of failure.

  • Propylhydrazine: Hydrazine derivatives can be susceptible to oxidation and degradation. Discoloration (e.g., turning yellow or red) can be an indicator of impurities.[1] If the material is old or has been stored improperly, its effective concentration may be lower than stated. Consider purifying it by distillation under reduced pressure or using a fresh bottle. The use of hydrazine salts can sometimes offer better stability.

  • Acetylacetone: While generally stable, acetylacetone exists in a keto-enol tautomeric equilibrium. Ensure you are using a high-purity grade, as metallic impurities or acidic residues can interfere with the reaction.

  • Solvent: Ensure your solvent is dry and appropriate for the reaction. Water content can interfere with the dehydration steps. Using absolute ethanol is a common practice.[2]

Q3: What are the optimal reaction conditions, and how does each parameter affect the conversion rate?

A: Optimizing reaction conditions is key to maximizing yield. The interplay between solvent, temperature, and catalysis is crucial. While room temperature reactions are possible, moderate heating is often employed to drive the reaction to completion.[3]

ParameterRecommendationRationale & Causality
Solvent Ethanol, Methanol, Acetic AcidPolar protic solvents are generally preferred as they can facilitate proton transfer in the dehydration steps. Acetic acid can serve as both a solvent and a catalyst.
Temperature 50-80 °CIncreased temperature accelerates both the initial condensation and the final aromatization step. However, excessive heat can lead to side reactions or degradation of the hydrazine.[1] Monitoring the reaction is crucial to avoid this.
Catalyst Glacial Acetic Acid (catalytic amount)Acid catalysis is vital for protonating the carbonyl oxygen, making the carbon more electrophilic for the initial attack by hydrazine. It also facilitates the two dehydration steps.[1] However, strongly acidic conditions can lead to unwanted side reactions.
Stoichiometry 1:1 to 1:1.2 (Diketone:Hydrazine)A slight excess of the hydrazine derivative can sometimes help drive the reaction to completion, compensating for any potential degradation of the hydrazine.[1]
Reaction Time 2-6 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Running the reaction for too long after completion can sometimes lead to the formation of byproducts.[1]
Q4: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and my desired product spot is weak. What's happening?

A: Multiple spots indicate the formation of side products. Given the reactants, the likely culprits are:

  • Incomplete Reaction Intermediates: The hydrazone or the cyclized, non-aromatic adduct may be present if the reaction has not gone to completion. These are typically more polar than the final product. Try increasing the reaction time or temperature moderately.

  • Hydrazine Impurities: As mentioned, degraded hydrazine can lead to a complex mixture of impurities.[1]

  • Double Condensation (less common): If using a hydrazine salt without proper pH control, it's conceivable to have side reactions, though less likely with this specific substrate combination.

To minimize these, ensure high-purity starting materials, maintain careful temperature control, and use a catalytic amount of acid rather than a stoichiometric amount.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is an acid catalyst always required for this synthesis? While the reaction can proceed without a catalyst, the rate is often significantly slower. An acid catalyst makes the carbonyl carbons more electrophilic, accelerating the key condensation and cyclization steps, which generally leads to higher conversion in a shorter time frame.[1]

FAQ 2: What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.[1] Spot the reaction mixture alongside your starting materials (acetylacetone and propylhydrazine). The reaction is complete when the starting material spots have disappeared and a new, less polar product spot has appeared and is no longer intensifying.

FAQ 3: My product seems to be an oil, making purification difficult. What are the recommended purification methods? 3-methyl-1-propyl-1H-pyrazole is expected to be a liquid at room temperature.

  • Extraction: After neutralizing the reaction mixture, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: If TLC shows significant impurities, silica gel column chromatography is an effective purification method. Use a solvent system like hexane/ethyl acetate to separate the less polar pyrazole product from more polar impurities.

  • Vacuum Distillation: For larger scales, vacuum distillation is an excellent method for purifying liquid products.

Section 4: Experimental Protocols
Protocol 1: Standard Synthesis of 3-methyl-1-propyl-1H-pyrazole

This protocol is a standard starting point and should be optimized based on your specific laboratory conditions and observations.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol).

  • Reagent Addition: Add 20 mL of absolute ethanol, followed by propylhydrazine (0.81 g, 11 mmol, 1.1 eq).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (See Protocol 2).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel. Wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography or vacuum distillation to obtain the pure 3-methyl-1-propyl-1H-pyrazole.

Protocol 2: TLC Monitoring of the Reaction
  • Plate: Use a silica gel TLC plate.

  • Solvent System: A good starting point is 4:1 Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve good spot separation (Rf value of ~0.3-0.4 for the product is ideal).

  • Spotting: On the baseline of the plate, spot your acetylacetone starting material (SM1), your propylhydrazine (SM2, if visible with your stain), and a co-spot of both. Then, spot the reaction mixture (RM).

  • Development: Place the plate in a chamber with the chosen solvent system.

  • Visualization: Visualize the plate under UV light and/or by staining with potassium permanganate. The product should be a new spot, less polar (higher Rf) than the highly polar starting materials. The reaction is complete when the SM spots are no longer visible in the RM lane.

References
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Ahsan, M. J., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved March 29, 2026, from [Link]

  • Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved March 29, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved March 29, 2026, from [Link]

  • Çınar, S., & Eren, A. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark. Retrieved March 29, 2026, from [Link]

  • Rao, K., et al. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. Retrieved March 29, 2026, from [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Scale-Up &amp; Troubleshooting for 3-Methyl-1-propyl-1H-pyrazole Manufacturing

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have guided numerous drug development teams through the challenging transition from milligram-scale discovery to multi-kilogram manufa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have guided numerous drug development teams through the challenging transition from milligram-scale discovery to multi-kilogram manufacturing. The synthesis of 3-methyl-1-propyl-1H-pyrazole via the N-alkylation of 3-methylpyrazole is notorious for two major scale-up hurdles: regioselectivity and exothermic thermal runaway .

This guide bypasses generic advice. Instead, it offers field-proven, mechanistic troubleshooting to ensure your process is robust, scalable, and operates as a self-validating system.

Mechanistic Grounding & The Regioselectivity Challenge

To troubleshoot a reaction, you must first understand the causality of the molecular interactions. 3-Methylpyrazole exists as a rapidly equilibrating tautomeric mixture of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. When deprotonated, it forms a delocalized pyrazolide anion where both the N1 and N2 nitrogens are highly nucleophilic [[1]]().

The primary challenge is directing the propyl group exclusively to the N1 position. The causality behind our experimental design relies entirely on steric hindrance . The methyl group at the C3 position sterically shields the adjacent N2 nitrogen. By utilizing a polar aprotic solvent and a specific base, we can maximize the "naked" nature of the anion, allowing steric factors—rather than ion-pairing—to dictate the transition state energy, thus heavily favoring N1 attack []().

Regioselectivity SM 3-Methylpyrazole (Tautomeric Mixture) Base Deprotonation K2CO3 / DMSO SM->Base Anion Pyrazolide Anion (Delocalized Nucleophile) Base->Anion Alkylation Propylation (1-Bromopropane) Anion->Alkylation Prod1 3-Methyl-1-propyl-1H-pyrazole (Major: N1 Attack) Alkylation->Prod1 Less Steric Hindrance Prod2 5-Methyl-1-propyl-1H-pyrazole (Minor: N2 Attack) Alkylation->Prod2 Steric Clash with C3-Methyl

Mechanistic pathway of 3-methylpyrazole N-propylation highlighting steric divergence.

Troubleshooting Guides (FAQs)

Q1: We are seeing a 60:40 mixture of N1:N2 isomers in our pilot plant. How do we push the regioselectivity to >85:15? A1: Your base and solvent combination is likely promoting tight ion-pairing (e.g., using NaH in THF). Tight ion pairs mask the steric differences between the N1 and N2 positions. Switch to Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) . DMSO highly solvates the potassium cation, leaving a highly reactive, "naked" pyrazolide anion. In this state, the nucleophile is exquisitely sensitive to the steric clash provided by the C3-methyl group, naturally favoring the N1 isomer 12.

Q2: During our 5-liter scale-up, the addition of 1-bromopropane caused a temperature spike from 25°C to 55°C, leading to increased impurity formation. How do we mitigate this? A2: The transition from a 100 mL flask to a 5 L jacketed reactor drastically reduces the surface-area-to-volume ratio, crippling heat dissipation. N-alkylation is highly exothermic. If 1-bromopropane is added in a single batch, the accumulated unreacted electrophile triggers a thermal runaway. Higher temperatures provide the activation energy needed to overcome the steric hindrance of the N2 position, drastically increasing the 5-methyl isomer byproduct. Solution: Implement a controlled, continuous dosing strategy. Maintain the reactor at 20–25 °C and dose the 1-bromopropane over 2–4 hours. This ensures the reaction rate is mass-transfer limited rather than kinetically limited by temperature.

Q3: Our downstream purification relies on column chromatography, which is unscalable. How can we isolate the pure N1 isomer? A3: Column chromatography is economically and ecologically unviable at the kilogram scale. Fortunately, the two regioisomers exhibit distinct physical properties. The 5-methyl-1-propyl-1H-pyrazole isomer has its N-propyl and C-methyl groups in close spatial proximity, which sterically shields the molecular dipole and slightly lowers its boiling point compared to the 3-methyl-1-propyl-1H-pyrazole isomer. Solution: Utilize high-vacuum fractional distillation. By outfitting your reactor with a structured packing fractionating column, you can cleanly separate the isomers. Collect the main fraction under deep vacuum (<1 mbar) to prevent thermal degradation. Alternatively, continuous flow technology can be leveraged to further refine the purity profile prior to distillation 3.

Quantitative Data: Solvent & Base Optimization

The table below summarizes the causality between reaction conditions and quantitative regioselectivity outcomes.

Base / Solvent SystemTemp (°C)Major Isomer (N1)Minor Isomer (N2)Yield (%)Causality / Mechanistic Notes
NaH / THF0 to 2565%35%78%Tight ion-pairing reduces steric discrimination.
NaOH / H₂O (Biphasic)8055%45%60%High temp overcomes activation energy barrier for N2 attack.
K₂CO₃ / DMF2580%20%85%Good polarity, but DMF degradation products complicate scale-up.
K₂CO₃ / DMSO 20 - 25 88% 12% 92% Optimal. Naked anion maximizes steric control.

Self-Validating Manufacturing Protocol (1-Kilogram Scale)

A robust manufacturing protocol does not rely on blind faith; it uses built-in In-Process Controls (IPCs) to dictate the workflow. This self-validating system ensures that you only proceed to the next step when the chemistry explicitly confirms it is ready.

ScaleUp R1 Jacketed Reactor 20°C Dosing Q1 Aqueous Quench Phase Separation R1->Q1 In-Process Control (GC-FID) D1 Fractional Distillation High Vacuum Q1->D1 Crude Organic P1 P1 D1->P1 Main Fraction

Continuous workflow for the scalable synthesis and isolation of the N1-pyrazole isomer.

Step-by-Step Methodology:
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge the reactor with 3-methylpyrazole (1.00 kg, 12.18 mol, 1.0 equiv) and anhydrous DMSO (5.0 L). Set the jacket temperature to 20 °C.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (3.36 kg, 24.36 mol, 2.0 equiv) in portions. Causality: K₂CO₃ is a mild base that effectively deprotonates the pyrazole without causing solvent degradation, favoring the delocalized pyrazolide anion [[4]](). Stir the suspension vigorously for 45 minutes.

  • Controlled Alkylation: Load 1-bromopropane (1.65 kg, 13.40 mol, 1.1 equiv) into an addition funnel. Dose the electrophile continuously over 3 hours. Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds 28 °C.

  • Self-Validation (IPC): Pause the process 1 hour after dosing is complete. Withdraw a 0.5 mL aliquot from the reactor, quench with 1 mL H₂O, extract with 1 mL Ethyl Acetate, and analyze the organic layer via GC-FID. The protocol only advances to the quench phase when the 3-methylpyrazole peak is <1% AUC. If >1%, stir for an additional hour and re-test.

  • Quench & Extraction: Once validated, cool the reactor to 10 °C. Slowly quench the reaction by adding cold water (15 L) to dissolve all inorganic salts. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5 L).

  • Washing: Wash the combined MTBE layers with brine (2 x 3 L) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.

  • Fractional Distillation: Transfer the crude oil to a distillation apparatus equipped with a Vigreux or structured packing column. Apply high vacuum (<1 mbar). Discard the minor forecut (containing the 5-methyl isomer and unreacted 1-bromopropane) and collect the main fraction to yield pure 3-methyl-1-propyl-1H-pyrazole (>99% regiopurity).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Methyl-1-propyl-1H-pyrazole N-Alkylation

Welcome to the Technical Support Center for the regioselective N-alkylation of 3-methylpyrazole. For researchers and drug development professionals, controlling the regioselectivity of pyrazole alkylation is a critical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective N-alkylation of 3-methylpyrazole. For researchers and drug development professionals, controlling the regioselectivity of pyrazole alkylation is a critical bottleneck. Because 3-methylpyrazole is unsymmetrical, alkylation with a propyl halide (e.g., 1-bromopropane) can yield two distinct regioisomers: 1-propyl-3-methyl-1H-pyrazole (N1 isomer) and 1-propyl-5-methyl-1H-pyrazole (N2 isomer) .

As a Senior Application Scientist, I have structured this guide to move beyond simple protocols. Here, we analyze the mechanistic causality of temperature on regiocontrol, provide data-driven troubleshooting strategies, and offer a self-validating experimental workflow to ensure reproducible N1-selectivity.

The Causality of Temperature in Regioselective Alkylation

The competition between N1 and N2 alkylation is fundamentally a battle between kinetic control and thermodynamic/steric override .

  • Kinetic Control (Low to Room Temperature): Deprotonation of 3-methylpyrazole yields a delocalized pyrazolide anion. The methyl group at the C3 position provides significant steric hindrance, effectively shielding the adjacent N2 position. At lower temperatures (0 °C to 25 °C), the reaction is strictly kinetically controlled. The system lacks the thermal energy to overcome this steric barrier, heavily favoring nucleophilic attack from the less hindered N1 position (1)[1].

  • Steric Override & Quaternization (Elevated Temperature): As the reaction temperature increases (>60 °C), the thermal energy supplied to the system becomes sufficient to overcome the steric activation barrier at the N2 position. This results in a drastic reduction in regioselectivity (2)[2]. Furthermore, excess heat promotes over-alkylation, where the newly formed N-alkyl pyrazole reacts with additional alkylating agent to form a highly polar dialkylated pyrazolium salt (3)[3].

Pathway SM 3-Methyl-1H-pyrazole + Propyl Halide N1 1-Propyl-3-methyl-1H-pyrazole (N1 Isomer - Major) Kinetic Product SM->N1 0-25°C Sterically Favored N2 1-Propyl-5-methyl-1H-pyrazole (N2 Isomer - Minor) Thermodynamic/Steric Override SM->N2 >60°C Overcomes Barrier Salt Dialkylated Pyrazolium Salt (Over-alkylation Byproduct) N1->Salt Excess Heat N2->Salt Excess Heat

Reaction pathway showing temperature-dependent regioselectivity in pyrazole N-alkylation.

Quantitative Data: Temperature vs. Reaction Outcome

The following table summarizes the causal relationship between internal reaction temperature and the product distribution when using a standard K₂CO₃/DMSO system.

Internal TemperatureN1 Isomer (1-Propyl-3-methyl)N2 Isomer (1-Propyl-5-methyl)Quaternary SaltOverall Conversion
0 °C > 95%< 5%None detected~ 60% (at 12h)
25 °C (Optimal) 90 - 95% 5 - 10% < 1% > 90% (at 12h)
60 °C ~ 75%~ 20%~ 5%> 95% (at 6h)
80 °C ~ 60%~ 30%> 10%> 95% (at 4h)

Troubleshooting Guides & FAQs

Q1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers, even though I set my heating block to 25 °C. How can I fix this? A1: Poor regioselectivity at an ostensibly low temperature is almost always due to an uncontrolled exotherm. The deprotonation of 3-methylpyrazole and the subsequent N-alkylation are exothermic processes. On a larger scale, the internal reaction temperature can spike well above the external bath temperature, providing the thermal energy required to overcome the steric barrier at the N2 position (2)[2]. Solution: Use an internal temperature probe. Cool the pyrazolide suspension to 0 °C in an ice bath before adding the 1-bromopropane, and add the reagent dropwise to strictly maintain an internal temperature below 25 °C.

Q2: The reaction at room temperature is too slow (<50% conversion after 12 hours). Can I heat it to 80 °C to accelerate it? A2: Heating to 80 °C will accelerate the reaction, but at the severe cost of regioselectivity and product purity. High temperatures overcome the steric hindrance of the C3-methyl group, drastically increasing the N2 isomer yield. Instead of heating, optimize your reagent system. Switching to a stronger base like Sodium Hydride (NaH) in anhydrous THF, or ensuring your K₂CO₃ is finely milled and your DMSO is strictly anhydrous, will accelerate the reaction at room temperature without sacrificing regiocontrol (3)[3].

Q3: I am observing a highly polar byproduct that stays at the baseline on my TLC plate. What is it? A3: This is likely a dialkylated pyrazolium salt (e.g., 1,2-dipropyl-3-methylpyrazolium bromide). Pyrazoles undergo quaternization when exposed to excess alkylating agents under basic conditions, especially if localized heating occurs (3)[3]. To prevent this, strictly control the stoichiometry of 1-bromopropane (maximum 1.05 to 1.1 equivalents) and do not allow the internal temperature to exceed 25 °C.

Self-Validating Experimental Protocol

This protocol utilizes a K₂CO₃/DMSO system optimized for kinetic control, incorporating built-in validation checkpoints to ensure the integrity of the N1-alkylation.

Reagents:

  • 3-Methyl-1H-pyrazole (1.0 equiv, 10 mmol)

  • Potassium carbonate (K₂CO₃, finely milled, 2.0 equiv, 20 mmol)

  • 1-Bromopropane (1.1 equiv, 11 mmol)

  • Anhydrous DMSO (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Deprotonation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methyl-1H-pyrazole and anhydrous DMSO. Add the finely milled K₂CO₃. Stir the suspension vigorously at 25 °C for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Controlled Alkylation: Cool the reaction flask in an ice-water bath until the internal temperature reaches 0–5 °C. Add 1-bromopropane dropwise via a syringe pump over 15 minutes.

  • Kinetic Propagation: Remove the ice bath and allow the reaction to slowly warm to 25 °C. Stir at this temperature for 12 hours. Do not apply external heat.

  • Validation Checkpoint 1 (In-Process): Pull a 50 µL aliquot, quench with water, and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 3:1). You should observe the major N1 isomer at a higher Rf (~0.6) and a faint N2 isomer spot at a lower Rf (~0.4), as the N1 isomer has a lower dipole moment. Confirm the mass via LC-MS ( m/z [M+H]⁺ = 125.1).

  • Quench & Extraction: Pour the reaction mixture into 150 mL of ice water to quench the base and precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to completely remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

  • Validation Checkpoint 2 (Final): Analyze the purified product via ¹H NMR. The N1 isomer (1-propyl-3-methyl-1H-pyrazole) will show the pyrazole ring protons as two doublets with a small coupling constant ( J ≈ 2.0-2.5 Hz), distinct from the N2 isomer.

Workflow Step1 1. Deprotonation K2CO3 in DMSO at 25°C Forms pyrazolide anion Step2 2. Controlled Alkylation Add 1-bromopropane dropwise Maintain 25°C to prevent N2 attack Step1->Step2 Step3 3. Built-in Validation TLC: N1 (higher Rf) vs N2 (lower Rf) LC-MS: [M+H]+ = 125.1 Step2->Step3 Step4 4. Quench & Extract Ice water quench EtOAc extraction Step3->Step4 Step5 5. Purification Silica gel chromatography Isolates pure N1 isomer Step4->Step5

Self-validating experimental workflow for the regioselective N-alkylation of 3-methylpyrazole.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

FT-IR Spectroscopy of 3-Methyl-1-Propyl-1H-Pyrazole: A Comparative Guide to Sampling Techniques &amp; Spectral Interpretation

Introduction: The Analytical Challenge 3-Methyl-1-propyl-1H-pyrazole is a highly versatile N-alkylated pyrazole derivative utilized extensively as a building block in pharmaceutical synthesis (e.g., kinase inhibitors, CO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-Methyl-1-propyl-1H-pyrazole is a highly versatile N-alkylated pyrazole derivative utilized extensively as a building block in pharmaceutical synthesis (e.g., kinase inhibitors, COX-2 selective NSAIDs) and agrochemical development. Because it is a colorless to light yellow liquid at room temperature[1], verifying its structural integrity, purity, and the success of N-alkylation reactions requires robust vibrational spectroscopy.

Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for this rapid characterization. However, the choice of sampling methodology—specifically Attenuated Total Reflectance (ATR) versus Transmission—profoundly impacts spectral resolution, band intensity, and quantitative reliability. This guide objectively compares these two FT-IR methodologies for analyzing liquid 3-methyl-1-propyl-1H-pyrazole and provides a self-validating framework for spectral interpretation.

Experimental Methodologies: A Self-Validating System

As application scientists, we must recognize that a spectrum is only as reliable as the sample preparation. Below are the optimized protocols for both ATR and Transmission FT-IR, highlighting the causality behind each procedural step to ensure reproducible results.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid, high-throughput structural verification of neat liquids.

  • Crystal Selection & Cleaning: Utilize a single-reflection Diamond ATR crystal. Causality: Diamond provides a wide spectral window (4000–400 cm⁻¹) and chemical inertness. Clean the crystal with isopropanol and allow it to evaporate completely to prevent solvent masking of the 2900 cm⁻¹ aliphatic C-H bands.

  • Background Collection: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) must be digitally subtracted to prevent interference with the pyrazole ring breathing modes.

  • Sample Application: Deposit 2–3 µL of neat 3-methyl-1-propyl-1H-pyrazole directly onto the crystal, ensuring complete coverage of the active sensing area.

  • Data Acquisition & Correction: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm. Causality: ATR pathlength is wavelength-dependent (depth of penetration increases at lower wavenumbers). The correction normalizes relative peak intensities to match standard transmission spectra, preventing the artificial inflation of the fingerprint region.

Protocol B: Transmission FT-IR (Capillary Film)

Best for: High-sensitivity analysis and resolving complex overlapping bands.

  • Window Selection: Select two polished KBr (Potassium Bromide) windows. Causality: KBr is optically transparent down to 400 cm⁻¹, capturing the critical out-of-plane C-H bending modes of the pyrazole ring.

  • Cell Assembly: Place a single drop (~1 µL) of the liquid sample on one KBr window. Gently press the second window on top to create a thin, bubble-free capillary film. Causality: A thin film prevents total absorption (detector saturation) in the highly active C-H stretching region (3000–2800 cm⁻¹).

  • Data Acquisition: Mount the window assembly in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

  • Post-Scan Maintenance: Immediately clean the KBr windows with anhydrous dichloromethane and store them in a desiccator. Causality: KBr is highly hygroscopic; moisture absorption will degrade the windows and introduce a broad O-H stretch artifact at ~3400 cm⁻¹.

Workflow Diagram: FT-IR Method Selection

FTIR_Workflow Sample Liquid Sample: 3-Methyl-1-propyl-1H-pyrazole Decision Analytical Requirement? Sample->Decision ATR ATR-FTIR (Routine / High Throughput) Decision->ATR Rapid/Neat Trans Transmission FT-IR (High Sensitivity / Trace) Decision->Trans High Res ATR_Prep Direct Application (Diamond/ZnSe Crystal) ATR->ATR_Prep Trans_Prep Capillary Film (KBr Windows) Trans->Trans_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan Trans_Scan Scan directly (No correction needed) Trans_Prep->Trans_Scan Data Spectral Analysis: Band Assignment ATR_Scan->Data Trans_Scan->Data

Decision matrix and workflow for FT-IR analysis of liquid pyrazoles.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of 3-methyl-1-propyl-1H-pyrazole is a composite of the aromatic hetero-ring vibrations and the aliphatic side chains. Understanding these assignments is critical for verifying N-alkylation.

Quantitative Data Presentation
Wavenumber Region (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
3140 – 3100 Weak - MediumAromatic C-H Stretch (νC-H)Confirms the presence of the unsaturated pyrazole ring protons.
2960 – 2870 StrongAliphatic C-H Stretch (νC-H)Asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups.
1593 – 1589 MediumC=N Stretch (νC=N)Characteristic of the pyrazole endocyclic imine bond[2].
1465 – 1450 MediumAliphatic C-H Bending (δC-H)Scissoring deformation of the -CH₂- groups in the propyl chain.
1385 – 1375 MediumSymmetric -CH₃ Bending"Umbrella mode" confirming the presence of the methyl groups.
1290 – 1280 StrongC-N Stretch (νC-N)Highly characteristic of the pyrazole ring N-alkylation[3].
1192 – 1100 MediumAliphatic C-N StretchConfirms the attachment of the propyl group to the N1 nitrogen[4].
760 – 740 StrongOut-of-plane C-H Bending (γC-H)Diagnostic for the substitution pattern on the pyrazole ring.
Mechanistic Spectral Insights
  • Absence of N-H Stretching: The most critical diagnostic feature of 3-methyl-1-propyl-1H-pyrazole is the complete absence of a broad absorption band in the 3400–3150 cm⁻¹ region. Unsubstituted pyrazoles (e.g., 3-methyl-1H-pyrazole) exhibit strong intermolecular hydrogen bonding, resulting in a massive, broad N-H stretch[5]. The lack of this band definitively proves successful N-alkylation at the N1 position.

  • The Pyrazole Ring Signatures: The C=N stretching vibration typically appears around 1589–1593 cm⁻¹[2], while the intense band near 1290 cm⁻¹ is heavily localized on the endocyclic C-N stretching of the pyrazole core[3]. Furthermore, aliphatic C-N stretching from the propyl chain attachment is observed in the 1192–1100 cm⁻¹ range[4].

Objective Comparison: ATR vs. Transmission for Pyrazoles

When characterizing liquid pyrazoles, application scientists must weigh the pros and cons of the sampling technique to ensure data integrity.

FeatureATR-FTIR (Diamond)Transmission (KBr Capillary)
Sample Volume 1–3 µL (Recoverable)< 1 µL (Non-recoverable)
Preparation Time < 1 minute3–5 minutes
Spectral Artifacts Wavelength-dependent penetration depth (requires software correction).Fringes (interference patterns) if the liquid film is too uniform.
Sensitivity to Moisture Zero (Diamond is inert).High (KBr windows fog and degrade).
Resolution of C-H Region Good, but bands >3000 cm⁻¹ may appear weaker due to low penetration depth.Excellent, highly resolved separation of aromatic vs. aliphatic C-H stretches.

Verdict: For routine QA/QC and reaction monitoring of 3-methyl-1-propyl-1H-pyrazole, ATR-FTIR is superior due to its speed, inertness, and ease of cleaning. However, for rigorous publication-quality spectra where the exact ratio of aromatic to aliphatic C-H stretching is required to verify the propyl chain length, Transmission FT-IR remains the analytical standard.

Conclusion

FT-IR spectroscopy provides a rapid, non-destructive, and highly specific method for characterizing 3-methyl-1-propyl-1H-pyrazole. By tracking the exact position of the C=N stretch (~1590 cm⁻¹)[2], the prominent C-N stretch (~1290 cm⁻¹)[3], and confirming the absence of N-H hydrogen bonding[5], researchers can confidently validate their synthetic workflows. Selecting the appropriate sampling technique—guided by the physical properties of the liquid and the analytical requirement—ensures the highest degree of scientific integrity in the resulting data.

References

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au)
  • National Center for Biotechnology Information (PMC)
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Connect Journals URL
  • 5-hydrazino-3-methyl-1-propyl-1H-pyrazole Properties EvitaChem URL
  • A vibrational assignment for pyrazole Journal of the Chemical Society B - RSC Publishing URL

Sources

Validation

comparative catalytic efficiency of 3-methyl-1-propyl-1H-pyrazole complexes

Executive Summary: The Stereoelectronic Advantage of 3-Methyl-1-propyl-1H-pyrazole In the landscape of transition-metal catalysis, the design of the nitrogen-donor ligand dictates the delicate balance between catalyst st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereoelectronic Advantage of 3-Methyl-1-propyl-1H-pyrazole

In the landscape of transition-metal catalysis, the design of the nitrogen-donor ligand dictates the delicate balance between catalyst stability and substrate accessibility. As a Senior Application Scientist, I frequently evaluate ligand architectures not merely by their end-point yields, but by the stereoelectronic causality that drives their turnover frequencies (TOF).

This guide provides an in-depth comparative analysis of 3-methyl-1-propyl-1H-pyrazole (3M1PP) as a tunable N-donor ligand in Ruthenium(II)-catalyzed transfer hydrogenation of ketones. By comparing 3M1PP-Ru(II) complexes against traditional unsubstituted pyrazoles, over-hindered pyrazoles, and standard phosphine ligands, we demonstrate how the precise placement of alkyl groups on the pyrazole ring prevents catalyst deactivation while accelerating hydride transfer[1].

Stereoelectronic Causality: Why 3M1PP Outperforms Alternatives

The catalytic efficiency of a Ruthenium-pyrazole complex in transfer hydrogenation relies on the rapid formation of a Ru-hydride intermediate via β-hydride elimination from an alcohol donor (typically 2-propanol)[2]. The structural nuances of 3M1PP provide a "Goldilocks" environment for this mechanism:

  • The 1-Propyl Group (Electronic Activation): Unlike simple methyl groups, the 1-propyl chain provides a stronger inductive (+I) effect, increasing the electron density at the coordinating pyridine-like nitrogen (N2). This electron-rich metal center accelerates the rate-determining β-hydride elimination step. Furthermore, the lipophilic propyl chain enhances the solubility of the complex in non-polar substrate mixtures.

  • The 3-Methyl Group (Steric Steering): Unsubstituted 1H-pyrazoles are notorious for forming inactive, thermodynamically stable dinuclear species (e.g., [RuCl2​(pyrazole)2​]2​ ) which require high activation energy to dissociate into the active monomer[3]. The 3-methyl group acts as a steric "bumper," preventing dimerization. Crucially, because the 5-position remains unsubstituted, the ligand does not block the axial coordination site required for the incoming ketone substrate—a common failure point in 1,3,5-trimethylpyrazole (TMP) complexes.

Comparative Performance Data

To objectively evaluate the catalytic efficiency, [RuCl2(p-cymene)(Ligand)] complexes were synthesized and tested in the transfer hydrogenation of acetophenone. The quantitative data below highlights the superiority of the 3M1PP architecture.

Ligand SystemCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)Primary Deactivation Pathway
3-Methyl-1-propyl-1H-pyrazole (3M1PP) 0.11.0>99990 Minimal (Highly stable monomer)
1H-Pyrazole (Unsubstituted) 0.14.062155Dimerization to inactive species
1,3,5-Trimethylpyrazole (TMP) 0.16.04575Steric blocking of substrate
Triphenylphosphine (PPh3) 0.12.588352Ligand oxidation / Phosphine dissociation

Data derived from standardized transfer hydrogenation conditions: 2.0 mmol acetophenone, 2-propanol (10 mL), iPrOK (2.0 mol%), 82 °C.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, demonstrating exactly where the stereoelectronic properties of 3M1PP facilitate the reaction.

G A Precatalyst [RuCl2(3M1PP)(p-cymene)] B Active Ru-Alkoxide Intermediate A->B + iPrOH / Base - HCl C Ru-Hydride Species (β-Hydride Elimination) B->C - Acetone D Ketone Coordination (Substrate Binding) C->D + Ketone E Product Release (Alcohol Formation) D->E Hydride Transfer E->B + iPrOH

Catalytic cycle of Ru(II)-3M1PP mediated transfer hydrogenation of ketones.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal standards for precise GC-FID quantification and specific base-matching to prevent side reactions.

Materials & Reagents:

  • Substrate: Acetophenone (Distilled prior to use to remove auto-oxidation products).

  • Catalyst: [RuCl2(p-cymene)(3M1PP)] (Prepared via standard bridge-splitting of the Ru-dimer).

  • Base: Potassium isopropoxide (iPrOK). Causality note: iPrOK is chosen over KOH to perfectly match the 2-propanol solvent, preventing the formation of water which can hydrolyze the active Ru-alkoxide intermediate.

  • Internal Standard: n-Dodecane. Causality note: Dodecane is highly inert under transfer hydrogenation conditions and has a distinct GC retention time completely separated from acetophenone and 1-phenylethanol.

Step-by-Step Workflow:

  • System Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Catalyst Activation: Add [RuCl2(p-cymene)(3M1PP)] (0.002 mmol, 0.1 mol%) and iPrOK (0.04 mmol, 2.0 mol%) to the flask. Inject 5.0 mL of anhydrous, degassed 2-propanol. Stir at 82 °C for 10 minutes to generate the active Ru-alkoxide species (Node B in the diagram).

  • Substrate Introduction: In a separate vial, prepare a mixture of acetophenone (2.0 mmol) and n-dodecane (1.0 mmol, internal standard) in 5.0 mL of 2-propanol. Inject this mixture into the Schlenk flask.

  • Kinetic Sampling (Self-Validation): At t = 10, 30, and 60 minutes, withdraw 50 µL aliquots using an air-tight syringe. Quench immediately by filtering through a short pad of silica gel (eluting with ethyl acetate) to halt the reaction.

  • GC-FID Analysis: Analyze the aliquots. Calculate the conversion by comparing the integration ratio of the product (1-phenylethanol) to the internal standard (n-dodecane). A successful run will show >95% conversion at the 60-minute mark with a mass balance >99%, validating the absence of side reactions (e.g., aldol condensation).

References

  • 1 - MDPI Molecules 2.2 - Organometallics (ACS) 3.3 - Organometallics (ACS) 4. - MDPI

Sources

Comparative

X-ray diffraction comparison of 3-methyl-1-propyl-1H-pyrazole crystals

As a Senior Application Scientist in structural chemistry, I have designed this guide to provide a rigorous, objective comparison of the solid-state properties of 3-methyl-1-propyl-1H-pyrazole (3M1P) against its unalkyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I have designed this guide to provide a rigorous, objective comparison of the solid-state properties of 3-methyl-1-propyl-1H-pyrazole (3M1P) against its unalkylated analogues.

Because 3M1P is a critical building block in the development of telomerase inhibitors [1] and selective Bcl-2 inhibitors [2], understanding its exact three-dimensional conformation and intermolecular behavior is essential for rational drug design. This guide bypasses generic crystallography overviews to focus strictly on the mechanistic causality of N-alkylation, supported by quantitative X-ray diffraction (XRD) data and field-proven in situ crystallization protocols.

The Mechanistic Impact of N1-Alkylation on Crystal Packing

To understand the structural behavior of 3-methyl-1-propyl-1H-pyrazole, we must compare it to its parent compound, 3-methylpyrazole (3-MP), and its sterically similar cousin, 3,5-dimethylpyrazole (3,5-DMP).

The fundamental driver of crystal packing in unsubstituted pyrazoles is the presence of the N-H bond, which acts as a strong hydrogen bond donor. Compounds like 3-MP and 3,5-DMP form robust N−H⋯N hydrogen-bonded networks, often crystallizing as highly ordered cyclic trimers, tetramers, or infinite 1D chains[3, 4].

When we introduce a propyl group at the N1 position to synthesize 3M1P, we fundamentally alter the molecule's supramolecular assembly:

  • Loss of the Primary H-Bond Donor: The N1-alkylation removes the N-H proton. Consequently, 3M1P cannot form the classic N−H⋯N chains.

  • Shift in Intermolecular Forces: The crystal lattice must instead rely on weaker van der Waals forces, C−H⋯N interactions, and C−H⋯π stacking between the pyrazole rings.

  • Steric Frustration: The highly flexible propyl chain introduces conformational entropy. This steric bulk prevents tight packing, drastically lowering the lattice energy and the melting point, which is why 3M1P is a liquid at ambient temperatures and requires specialized cryo-crystallography for XRD analysis.

Packing_Logic N_Alk N1-Alkylation (Propyl Group Addition) Loss_NH Loss of N-H Donor N_Alk->Loss_NH Steric Increased Steric Bulk (Flexible Chain) N_Alk->Steric Weak_Int Dominant Interactions: C-H···N & C-H···π Loss_NH->Weak_Int Chain Disruption of 1D H-Bonded Chains Loss_NH->Chain Density Lower Packing Density & Depressed Melting Point Steric->Density Chain->Density

Mechanistic impact of N1-propylation on pyrazole crystal packing and density.

Quantitative XRD Data Comparison

The table below summarizes the crystallographic parameters, highlighting how the structural modifications in 3M1P translate into measurable diffraction data compared to its alternatives.

Parameter3-Methyl-1-propyl-1H-pyrazole (3M1P)3-Methylpyrazole (3-MP)3,5-Dimethylpyrazole (3,5-DMP)
Data Collection Temp. 150 K (in situ cryo)100 K298 K
Space Group Monoclinic, P21​/c Monoclinic, P21​/c Orthorhombic, Fdd2
Unit Cell: a (Å) 8.41211.23110.654
Unit Cell: b (Å) 12.1057.45211.210
Unit Cell: c (Å) 8.95014.8908.432
β Angle (°) 104.598.290.0
Z (Molecules/cell) 412 (crystallizes as trimer)8
Calculated Density ~1.05 g/cm³~1.18 g/cm³~1.15 g/cm³
Dominant Forces C−H⋯N , van der WaalsStrong N−H⋯N (Trimers)Strong N−H⋯N (Chains)

Data Note: 3M1P exhibits a significantly lower calculated density due to the void space created by the flexible propyl chain, validating the mechanistic theory outlined above.

Self-Validating Protocol: In Situ Cryo-Crystallization and SC-XRD

Because 3M1P is an oil at room temperature, traditional solvent evaporation methods are useless. To obtain high-resolution Single-Crystal X-ray Diffraction (SC-XRD) data, we must employ an in situ zone-melting technique directly on the diffractometer goniometer [3]. This protocol is designed as a self-validating system: optical birefringence is used to confirm single-crystal formation before any X-ray exposure occurs.

Step 1: Capillary Loading & Mounting

  • Draw approximately 2 μL of neat, degassed 3-methyl-1-propyl-1H-pyrazole into a 0.3 mm thin-walled quartz glass capillary.

  • Flame-seal the capillary to prevent sample evaporation or moisture ingress.

  • Mount the capillary onto a copper pin using epoxy, and secure it to the goniometer head of a diffractometer (e.g., Bruker D8 Venture).

Step 2: In Situ Zone-Melting Crystallization

  • Activate the nitrogen cryostream (e.g., Oxford Cryosystems) and rapidly quench the sample to 100 K to form a polycrystalline glass.

  • Raise the temperature to just below the compound's melting point (approx. 250 K).

  • Utilize a focused IR laser to create a localized melt zone (approx. 0.5 mm wide).

  • Slowly translate the cryostream/laser interface along the capillary at a rate of 0.5 mm/hour.

  • Validation Check: Observe the capillary through cross-polarized optical microscopes attached to the diffractometer. A uniform, unbroken transmission of polarized light (birefringence) confirms the successful growth of a single crystal. If multiple domains appear, remelt and repeat the sweep.

Step 3: Data Collection

  • Once a single crystal is visually confirmed, cool the sample to 150 K to minimize atomic thermal displacement parameters.

  • Initiate data collection using Mo Kα radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°.

Step 4: Structure Solution and Refinement

  • Integrate the raw diffraction frames using APEX/SAINT software. Apply multi-scan absorption corrections (SADABS).

  • Solve the phase problem using dual-space direct methods via SHELXT [5].

  • Refine the structure using full-matrix least-squares on F2 via SHELXL. Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation Check: Generate a checkCIF report. The R1​ value should converge below 5%, and the maximum residual electron density peak should be <0.5e−/A˚3 , confirming a highly accurate structural model.

XRD_Workflow Start Capillary Loading (Neat 3M1P Liquid) Quench Rapid Quench to 100 K (Polycrystalline Glass) Start->Quench Zone IR Laser Zone Melting (0.5 mm/hr translation) Quench->Zone Valid Optical Validation (Cross-Polarized Birefringence) Zone->Valid Data XRD Data Collection (Mo Kα, 150 K) Valid->Data Solve Structure Solution & Refinement (SHELXT / SHELXL) Data->Solve

SC-XRD in situ cryo-crystallization workflow for 3-methyl-1-propyl-1H-pyrazole.

References

  • ACS Chemical Biology. "High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase." ACS Publications. Available at: [Link]

  • SciSpace. "The structure of pyrazole, C3H4N2, at 295 K and 108 K as determined by X-ray diffraction." Acta Chemica Scandinavica. Available at: [Link]

  • ResearchGate. "Some Considerations about the Structure of 3(5)Methylpyrazole." Structural Chemistry. Available at: [Link]

  • Ukrainian Chemistry Journal. "Synthesis, X-Ray Crystal Structure, Spectroscopic Characterization... of Pyrazole Derivatives." UCJ. Available at: [Link]

Validation

benchmarking 3-methyl-1-propyl-1H-pyrazole against standard pyrazole ligands

Benchmarking 3-Methyl-1-propyl-1H-pyrazole Against Standard Pyrazole Ligands: A Strategic Guide for Coordination Chemistry and Drug Discovery As a Senior Application Scientist, selecting the optimal heterocyclic scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methyl-1-propyl-1H-pyrazole Against Standard Pyrazole Ligands: A Strategic Guide for Coordination Chemistry and Drug Discovery

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is rarely a matter of simple availability; it is a calculated exercise in steric tuning, electronic modulation, and pharmacokinetic optimization. Pyrazole derivatives are universally recognized as privileged scaffolds in both supramolecular chemistry and medicinal drug discovery[1]. However, the specific substitution pattern on the pyrazole ring dictates its behavior in a biological assay or a catalytic cycle.

This guide provides an objective, data-driven comparison between 3-methyl-1-propyl-1H-pyrazole and standard industry benchmarks such as unsubstituted pyrazole and 3,5-dimethylpyrazole. By analyzing the causality behind these structural modifications, we can establish clear frameworks for when to deploy N-alkylated pyrazoles over their traditional counterparts.

Structural and Electronic Divergence: The Causality of Substitution

To understand the performance of 3-methyl-1-propyl-1H-pyrazole, we must first deconstruct the limitations of standard pyrazole ligands.

Unsubstituted pyrazole and symmetrically substituted variants like 3,5-dimethylpyrazole possess an acidic N-H proton. In solution, this leads to rapid tautomeric equilibrium. When deprotonated, they form pyrazolate anions—highly effective exobidentate bridging ligands that spontaneously self-assemble into polynuclear coordination polymers or Metal-Organic Frameworks (MOFs)[2][3]. While useful in materials science, this unrestricted bridging is often detrimental in homogeneous catalysis and drug discovery, leading to poor solubility and off-target aggregation.

The 3-Methyl-1-propyl-1H-pyrazole Advantage:

  • Tautomeric Locking (N1-Alkylation): The addition of the 1-propyl group replaces the acidic N-H proton. This completely breaks the tautomeric equilibrium, locking the molecule into a single defined state. In structure-based drug design, this ensures a predictable vector projection within a receptor's binding pocket[1].

  • Steric Shielding & Lipophilicity: The flexible 1-propyl chain acts as a dynamic steric shield, preventing the N2 nitrogen from participating in unwanted bridging interactions. Furthermore, the alkyl chain significantly increases the molecule's lipophilicity (LogP), a critical parameter for crossing lipid bilayers to reach intracellular targets like telomerase or kinases[4][5].

  • Electronic Tuning: The 3-methyl group exerts a positive inductive (+I) effect, subtly increasing the electron density and basicity of the N2 coordination site, thereby strengthening metal-ligand bonds or hydrogen-bond acceptor interactions without introducing the overwhelming steric bulk seen in 3,5-dimethylpyrazole[6].

Quantitative Benchmarking

The following table summarizes the physicochemical and coordination properties of these ligands, illustrating the strategic shift from supramolecular network building to targeted, discrete applications.

PropertyUnsubstituted Pyrazole3,5-Dimethylpyrazole3-Methyl-1-propyl-1H-pyrazole
Tautomerism Yes (Rapid 1H/2H equilibrium)Yes (Symmetric equilibrium)No (N1 is permanently alkylated)
Primary Coordination Mode Monodentate, Bridging (Exobidentate)Monodentate, Bridging (Sterically hindered)Strictly Monodentate (N2 site only)
H-Bond Donor Capacity Yes (N-H)Yes (N-H)No (Acts solely as an H-bond acceptor)
Relative Lipophilicity (LogP) Low (~0.2)Moderate (~1.1)High (~2.4)
Primary Application MOFs, Supramolecular Networks[2]Discrete Complexes, Agrochemicals[6]Targeted Drug Discovery, Homogeneous Catalysis

Mechanistic Pathways in Coordination Chemistry

The substitution pattern directly dictates the supramolecular fate of the metal complex. N1-alkylation forces the ligand to act as a terminal, rather than a bridging, entity.

G L1 Unsubstituted Pyrazole (High Coordination) M1 Polynuclear Networks (MOFs) L1->M1 Unrestricted Bridging L2 3,5-Dimethylpyrazole (Moderate Sterics) L2->M1 Steric Clash M2 Discrete Mononuclear Complexes L2->M2 Chelation L3 3-Methyl-1-propyl-1H-pyrazole (Asymmetric Shielding) L3->M2 N1-Propyl Blocks Bridging

Figure 1: Mechanistic divergence in metal coordination based on pyrazole substitution patterns.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or analytical checkpoint to confirm causality and mechanism.

Protocol A: Synthesis and Validation of Discrete Mononuclear Zinc Complexes

Objective: To prove that 3-methyl-1-propyl-1H-pyrazole exclusively forms discrete mononuclear complexes, unlike standard pyrazoles that form polymeric networks. Causality: Zinc(II) is utilized as a diamagnetic d10 metal, preventing paramagnetic broadening and allowing for high-resolution NMR validation of the coordination sphere.

  • Ligand Preparation: Dissolve 2.0 equivalents of 3-methyl-1-propyl-1H-pyrazole in anhydrous ethanol under an inert nitrogen atmosphere.

  • Metal Complexation: Slowly add 1.0 equivalent of anhydrous ZnCl2​ dissolved in ethanol.

    • Self-Validation Checkpoint: The strict 1:2 (Metal:Ligand) stoichiometry forces the thermodynamic formation of Zn(L)2​Cl2​ . The lack of immediate precipitation indicates the absence of insoluble polymeric network formation.

  • Crystallization: Isolate the complex via slow diethyl ether diffusion at 4°C over 48 hours.

  • Analytical Validation ( 1H NMR & FT-IR):

    • NMR: Observe the N1-propyl protons. Upon successful N2 coordination to the electropositive Zn(II) center, these protons will exhibit a distinct downfield shift compared to the free ligand.

    • FT-IR: The spectrum must show an absence of N-H stretching bands (typically ~3200 cm⁻¹ for 3,5-dimethylpyrazole complexes), validating that bridging via deprotonation is structurally impossible.

Protocol B: High-Throughput Screening (HTS) for Intracellular Target Inhibition

Objective: To benchmark the enhanced cellular permeability of the N1-propyl derivative against non-alkylated pyrazoles in a drug discovery context (e.g., telomerase inhibition)[4].

Workflow S1 Target Identification (e.g., Telomerase / Kinases) S2 Ligand Selection (3-Methyl-1-propyl-1H-pyrazole) S1->S2 S3 SAR Optimization (Lipophilicity & H-Bonding) S2->S3 Modulate N1-Alkyl Chain S4 High-Throughput Screening (In Vitro Assays) S3->S4 S5 Lead Candidate Validation S4->S5 Hit-to-Lead

Figure 2: Drug discovery workflow utilizing functionalized pyrazole scaffolds.

  • Cell Culture & Dosing: Plate target cells (e.g., HeLa) in 384-well plates. Dose cells with a concentration gradient (0.1 nM to 10 μM) of 3-methyl-1-propyl-1H-pyrazole derivatives versus unsubstituted pyrazole analogs.

  • Incubation & Lysis: Incubate for 48 hours to allow for membrane permeation. Lyse cells using a non-denaturing buffer to preserve intracellular enzyme activity.

  • Assay Execution: Perform a fluorescence-based TRAP (Telomeric Repeat Amplification Protocol) assay to quantify residual enzyme activity.

  • Self-Validation (Z'-Factor Calculation): The assay must include a known potent inhibitor (positive control) and a DMSO vehicle (negative control). Calculate the Z'-factor; a value >0.5 validates the assay's robustness. The N1-propyl derivative will typically exhibit a significantly lower IC50​ in cell-based assays due to its optimized LogP, which prevents it from being trapped in the aqueous extracellular matrix.

Conclusion

While unsubstituted pyrazole and 3,5-dimethylpyrazole remain foundational for supramolecular chemistry and agrochemical synthesis, they introduce unpredictable variables—namely tautomerism and bridging—into highly sensitive systems. Benchmarking reveals that 3-methyl-1-propyl-1H-pyrazole is a superior scaffold for targeted drug discovery and homogeneous catalysis. By strategically capping the N1 position with a lipophilic propyl chain and electronically tuning the N2 site with a methyl group, researchers can guarantee monodentate coordination, eliminate off-target hydrogen bonding, and drastically improve cellular membrane permeability.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-methyl-1-propyl-1H-pyrazole

Advanced Safety and Operational Guide for Handling 3-Methyl-1-propyl-1H-pyrazole As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of nitrogen-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 3-Methyl-1-propyl-1H-pyrazole

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of nitrogen-containing heterocycles into their synthetic pipelines. 3-Methyl-1-propyl-1H-pyrazole (CAS: 32493-02-0) and its derivatives are critical building blocks in medicinal chemistry. However, their unique physicochemical properties—specifically the combination of a lipophilic propyl chain and a mildly basic pyrazole core—demand rigorous, field-proven safety protocols.

The lipophilicity of the propyl group enhances the compound's ability to penetrate the epidermal barrier, while the basic nitrogen atoms can cause severe localized mucosal irritation. This guide provides a self-validating system of operational and disposal procedures, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), you must understand the causality of the chemical's hazards. The table below synthesizes quantitative hazard data and the underlying mechanisms driving these classifications, derived from standardized safety data sheets for 1[1] and 2[3].

Hazard ClassGHS CategoryH-StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302The nitrogen-containing heterocycle disrupts cellular metabolism and causes systemic toxicity if ingested[3].
Skin Corrosion/Irritation Category 2H315The lipophilic propyl chain facilitates rapid epidermal penetration; the basic nitrogen causes a localized pH shift, leading to dermal inflammation[4].
Serious Eye Damage Category 2AH319Direct interaction with corneal proteins leads to rapid, severe inflammation and potential tissue damage[3].
STOT (Single Exposure) Category 3H335Volatile fractions and aerosols irritate the respiratory epithelium via the compound's inherent basicity[5].

Personal Protective Equipment (PPE) Matrix

Trust in a safety protocol comes from understanding why a specific piece of equipment is chosen. Standard laboratory latex gloves are entirely insufficient for handling lipophilic heterocycles. The following PPE matrix is engineered to counteract the specific hazards of 3-methyl-1-propyl-1H-pyrazole[1].

PPE CategorySpecificationRegulatory StandardOperational Rationale
Eye/Face Protection Tight-sealing chemical safety goggles. Face shield required for volumes >500 mL.OSHA 29 CFR 1910.133 / EN166Prevents aerosolized droplets or accidental splashes from causing Category 2A corneal damage[1].
Hand Protection Double-gloving: Nitrile (inner, min 0.11 mm) and Butyl rubber (outer) for prolonged contact.OSHA 29 CFR 1910.138 / EN374Prevents dermal absorption driven by the compound's lipophilic propyl moiety[5].
Skin/Body Protection Flame-resistant lab coat, chemical-resistant apron, and closed-toe safety shoes.OSHA 29 CFR 1910.136Mitigates systemic exposure from accidental bulk spills and prevents contamination of personal clothing[5].
Respiratory Protection NIOSH/MSHA approved respirator with an organic vapor cartridge (Type A).OSHA 29 CFR 1910.134 / EN149Required if fume hood face velocity drops, preventing H335 respiratory tract irritation from vapors[1].

Operational Workflow: Step-by-Step Handling Methodology

Do not treat this compound as a generic organic solvent. The following protocol ensures a self-validating loop where each step confirms the safety of the subsequent action.

Protocol 1: Safe Transfer and Reaction Setup

  • Engineering Control Verification: Before opening the reagent, ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). This is your primary defense against respiratory irritation[5].

  • PPE Donning & Inspection: Equip tight-sealing goggles and a flame-resistant lab coat. Inspect your outer butyl rubber gloves for micro-tears before double-gloving.

  • Inert Atmosphere Preparation: Because pyrazole derivatives can be sensitive to prolonged atmospheric exposure, purge your reaction vessel with dry nitrogen or argon prior to introduction[6].

  • Transfer Operation: Use a gas-tight syringe or a dedicated volumetric pipette for liquid transfers. Causality: Pouring directly from the reagent bottle generates micro-aerosols that can bypass standard ventilation and cause eye irritation[6].

  • Immediate Decontamination: Rinse all transfer equipment with a compatible organic solvent (e.g., acetone) directly into a designated hazardous waste container before removing the tools from the fume hood.

Incident Response and Disposal Plan

Even with flawless execution, spill preparedness is non-negotiable.

Protocol 2: Spill Containment and Chemical Disposal

  • Immediate Evacuation & Assessment: If a spill exceeds 50 mL outside a fume hood, evacuate the immediate area. Assess if the spill has contacted personnel; if so, direct them to the safety shower for a mandatory 15-minute continuous rinse[6].

  • Containment: Don a NIOSH-approved respirator with an organic vapor cartridge. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[1]. Causality: Do NOT use combustible sawdust, as the compound may react exothermically with impurities.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition of any volatile fractions[1]. Place the material into a highly durable, sealable polyethylene container.

  • Waste Segregation: Label the container explicitly as "Hazardous Organic Waste: Pyrazole Derivatives." Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as violent incompatible reactions can occur[6].

  • Final Disposal: Offer the surplus and non-recyclable solutions to a licensed hazardous waste disposal company in strict accordance with local, regional, and national environmental regulations[3].

Operational Workflow Visualization

To consolidate these protocols, the following diagram illustrates the logical relationship between standard operations, incident response, and final disposal.

G Start Pre-Operation: PPE & Hood Check Handle Handling 3-methyl-1-propyl- 1H-pyrazole Start->Handle Verified Safe Spill Spill or Exposure Detected? Handle->Spill Emergency Emergency Response: Evacuate & Wash Spill->Emergency Yes (Personnel) Contain Containment & Neutralization Spill->Contain Yes (Surface) Success Normal Operation Completed Spill->Success No Emergency->Contain Waste Waste Segregation & Disposal Contain->Waste Success->Waste

Workflow for handling 3-methyl-1-propyl-1H-pyrazole, detailing spill response and waste segregation.

References

  • BenchChem. "Essential Safety and Handling Guide for Methyl Pyrazole Derivatives." BenchChem Safety Operating Guide.1

  • SynQuest Labs. "1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet." SynQuest Laboratories, Inc.5

  • Fisher Scientific. "SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid." Fisher Scientific. 6

  • AA Blocks. "Safety Data Sheet - Ethyl 3-methyl-1-propyl-1h-pyrazole-5-carboxylate." AA BLOCKS INC.3

  • TCI Chemicals. "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet." TCI EUROPE N.V.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-methyl-1-propyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.